Prostanoic acid
Description
Properties
CAS No. |
25151-81-9 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
7-[(1S,2S)-2-octylcyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-9-13-18-15-12-16-19(18)14-10-7-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/t18-,19-/m0/s1 |
InChI Key |
WGJJROVFWIXTPA-OALUTQOASA-N |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CCCC1CCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Total Synthesis of Prostanoic Acid Enantiomers: A Technical Guide
Introduction
Prostanoic acid is the fundamental C20 saturated fatty acid from which all prostaglandins are derived. Its deceptively simple structure, featuring a cyclopentane ring with two alkyl side chains in a trans configuration, has presented a significant synthetic challenge and has been a key target in the development of stereocontrolled organic synthesis. The precise arrangement of the two stereocenters on the cyclopentane ring dictates the biological activity of its more complex prostaglandin derivatives, making the enantioselective synthesis of the this compound core a topic of great interest to researchers in medicinal chemistry and drug development.
This technical guide provides an in-depth overview of the core methodologies for the total synthesis of both enantiomers of this compound. It details the seminal racemic synthesis, the first asymmetric synthesis of the natural (+)-enantiomer, and the strategic approach for obtaining the unnatural (-)-enantiomer through resolution. Experimental protocols for key reactions, where available in the public domain, are provided, and quantitative data is summarized for comparative analysis.
I. Racemic Synthesis of (±)-Prostanoic Acid
The first total synthesis of racemic this compound was reported by Hamon, Lacoume, Olivier, and Pilgrim in 1975. This approach establishes the core cyclopentane structure and introduces the two side chains in a non-stereoselective manner, yielding a mixture of both enantiomers.
Synthetic Pathway
The logical flow of the racemic synthesis is depicted below. The strategy begins with the construction of a functionalized cyclopentanone, followed by the sequential addition of the two side chains.
Figure 1: Logical workflow for the racemic synthesis of this compound.
Experimental Protocols
Detailed experimental procedures from the original 1975 Tetrahedron Letters publication by Hamon et al. are essential for the precise replication of this synthesis. These protocols would include specific reagents, solvents, reaction times, and temperatures for each step.
(Note: The full experimental details from the original publication were not accessible at the time of this writing.)
Quantitative Data
A comprehensive summary of the yields for each synthetic step is crucial for evaluating the efficiency of this pathway.
| Step | Reaction | Reported Yield (%) |
| 1 | Formation of Cyclopentanone Derivative | Data not available |
| 2 | Introduction of α-chain precursor | Data not available |
| 3 | Functional Group Interconversion | Data not available |
| 4 | Introduction of ω-chain | Data not available |
| 5 | Reduction and Hydrogenation | Data not available |
| Overall | Total Synthesis | Data not available |
Table 1: Quantitative data for the racemic synthesis of this compound.
II. Enantioselective Synthesis of (+)-Prostanoic Acid
The first asymmetric synthesis of the naturally occurring (+)-prostanoic acid was achieved by Sakai, Inouye, and Nakamura in 1976. Their strategy relied on a chiral starting material to establish the correct stereochemistry of the cyclopentane core.
Synthetic Pathway
The synthesis begins with a chiral precursor, ensuring the desired stereochemistry is set from an early stage. This is followed by the elaboration of the side chains to furnish the final product.
Figure 2: Workflow for the enantioselective synthesis of (+)-prostanoic acid.
Experimental Protocols
The detailed experimental procedures from the 1976 Prostaglandins article by Sakai et al. are necessary for the successful execution of this enantioselective synthesis.
(Note: The full experimental details from the original publication were not accessible at the time of this writing.)
Quantitative Data
The efficiency of this asymmetric route is best understood through the yields of each transformation and the enantiomeric purity of the final product.
| Step | Reaction | Reported Yield (%) |
| 1 | Cyclopentane Ring Formation | Data not available |
| 2 | Side Chain Elaboration (α-chain) | Data not available |
| 3 | Side Chain Elaboration (ω-chain) | Data not available |
| 4 | Final Modifications | Data not available |
| Overall | Total Synthesis | Data not available |
Table 2: Quantitative data for the enantioselective synthesis of (+)-prostanoic acid.
III. Synthesis of (-)-Prostanoic Acid via Optical Resolution
The unnatural (-)-enantiomer of this compound is most commonly accessed through the resolution of the racemic mixture obtained from the synthesis described in Section I. This process involves the use of a chiral resolving agent to separate the two enantiomers.
Resolution Strategy
The fundamental principle of optical resolution is the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated. For a carboxylic acid like this compound, a chiral amine is typically used as the resolving agent.
Figure 3: General workflow for the optical resolution of racemic this compound.
Experimental Protocol: General Procedure for Resolution
-
Salt Formation: The racemic (±)-prostanoic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone). To this solution, an equimolar amount of a chiral amine (e.g., (+)-α-phenylethylamine or (-)-brucine) is added. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to promote fractional crystallization.
-
Diastereomer Separation: The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer. The crystals are collected by filtration. The mother liquor is enriched in the other diastereomer.
-
Enantiomer Isolation: The separated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine as its ammonium salt. The free this compound enantiomer can then be extracted into an organic solvent. The same procedure is applied to the mother liquor to isolate the other enantiomer.
-
Purity Assessment: The optical purity of the separated enantiomers is determined by measuring their specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Quantitative Data
The success of a resolution is measured by the yield and enantiomeric excess (e.e.) of the separated enantiomers.
| Parameter | Value |
| Resolving Agent | Data not available |
| Yield of (-)-Prostanoic Acid | Data not available |
| Enantiomeric Excess of (-)-Prostanoic Acid | Data not available |
| Specific Rotation of (-)-Prostanoic Acid | Data not available |
Table 3: Expected quantitative data from the resolution of (±)-prostanoic acid.
IV. Modern Asymmetric Approaches
While the foundational syntheses provide direct routes to this compound, modern asymmetric synthesis has largely focused on its more complex prostaglandin derivatives. Methodologies such as the Corey lactone approach, catalytic asymmetric hydrogenation, and enyne cycloisomerizations have been pivotal in the stereocontrolled synthesis of prostaglandins.[1] These strategies could, in principle, be adapted for the synthesis of the this compound core by modifying the final side-chain installation steps. However, dedicated modern total syntheses of the parent this compound are less common in the contemporary literature, as the focus has shifted to its biologically active analogues.
The total synthesis of the enantiomers of this compound remains a cornerstone of synthetic organic chemistry. The early racemic and enantioselective syntheses laid the groundwork for the development of more sophisticated methods for prostaglandin synthesis. While modern techniques offer powerful tools for stereocontrol, the classical approaches, particularly the resolution of the racemic mixture, remain a viable and important strategy for accessing both the natural (+) and unnatural (-) enantiomers of this fundamental molecule. Further investigation into the original publications of Hamon et al. and Sakai et al. is recommended for researchers seeking to perform these syntheses.
References
stereoselective synthesis of prostanoic acid derivatives
An In-depth Technical Guide to the Stereoselective Synthesis of Prostanoic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Prostanoid Synthesis
This compound forms the foundational skeleton for prostaglandins (PGs), a class of lipid compounds that are ubiquitous in biological systems and act as potent, hormone-like messengers.[1][2] They regulate a vast array of physiological and pathological processes, including inflammation, blood pressure, uterine contraction, and ocular pressure.[1][3] This diverse biological activity has made prostaglandin analogues highly valuable therapeutic agents for conditions such as glaucoma (e.g., Latanoprost, Bimatoprost, Travoprost), gastric ulcers (e.g., Misoprostol), and pulmonary hypertension.[3][4]
The synthetic challenge posed by prostaglandins is significant. The core structure features a cyclopentane ring bearing two aliphatic side chains, the α-chain and the ω-chain, and up to five contiguous stereocenters.[1][5] The conformational flexibility of the five-membered ring makes precise stereochemical control a formidable task.[5] Consequently, the development of stereoselective methods to synthesize these complex molecules has been a major driving force for innovation in organic chemistry for over five decades.[1]
This technical guide provides a comprehensive overview of the core strategies and key experimental methodologies for the , with a focus on modern, efficient, and scalable approaches relevant to drug development.
Core Synthetic Strategies: Constructing the Prostanoid Skeleton
The general retrosynthetic approach for prostaglandins involves disconnecting the α- and ω-side chains from the central cyclopentane core. The primary challenge lies in assembling this core with the correct relative and absolute stereochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
The Central Role of Prostanoic Acid in Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins, a class of potent lipid mediators, play a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and blood clotting. At the heart of their molecular architecture lies prostanoic acid, a 20-carbon fatty acid containing a cyclopentane ring. While this compound itself is a hypothetical parent compound not found in nature, its fundamental structure provides the chemical scaffold upon which all prostaglandins are built. This technical guide delves into the intricate process of prostaglandin synthesis, focusing on the enzymatic cascade that transforms arachidonic acid, the natural precursor, into a diverse array of biologically active prostaglandins. We will explore the key enzymes involved, present detailed experimental protocols for their study, and provide quantitative data to support a deeper understanding of this critical biochemical pathway.
The this compound Core: The Foundation of Prostaglandin Structure
This compound is a saturated fatty acid with the chemical formula C₂₀H₃₈O₂.[1] Its defining feature is a five-membered cyclopentane ring, which serves as the core structure for all prostaglandins.[2][3][4] The various classes of prostaglandins (e.g., PGA, PGD, PGE, PGF) are distinguished by the substitutions on this cyclopentane ring.[2][3][4] Although not synthesized in the body, the concept of this compound is indispensable for the nomenclature and structural understanding of the vast family of prostaglandins.
The Prostaglandin Synthesis Pathway: From Arachidonic Acid to Bioactive Mediators
The biosynthesis of prostaglandins, a key component of the inflammatory cascade, is initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer. This process is catalyzed by the enzyme phospholipase A₂. Once liberated, arachidonic acid is channeled into the cyclooxygenase (COX) pathway, the central enzymatic route for prostaglandin production.
The key steps in this pathway are:
-
Oxygenation and Cyclization by Cyclooxygenase (COX): Arachidonic acid is first converted to the unstable intermediate Prostaglandin G₂ (PGG₂) by the cyclooxygenase activity of the COX enzyme. This is immediately followed by the reduction of the hydroperoxy group at C-15 to a hydroxyl group by the peroxidase activity of the same enzyme, yielding Prostaglandin H₂ (PGH₂).[5][6][7] There are two major isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues, it is responsible for the baseline production of prostaglandins that regulate normal physiological processes.
-
COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli, leading to the increased production of prostaglandins at sites of inflammation.
-
-
Isomerization by Prostaglandin Synthases: The pivotal intermediate, PGH₂, serves as the substrate for a variety of cell- and tissue-specific isomerases and synthases that produce the different classes of prostaglandins. These include:
-
Prostaglandin E Synthase (PGES): Converts PGH₂ to Prostaglandin E₂ (PGE₂).
-
Prostaglandin D Synthase (PGDS): Converts PGH₂ to Prostaglandin D₂ (PGD₂).
-
Prostaglandin F Synthase (PGFS): Converts PGH₂ to Prostaglandin F₂α (PGF₂α).
-
Prostacyclin Synthase (PGIS): Converts PGH₂ to Prostacyclin (PGI₂).
-
Thromboxane Synthase (TXS): Converts PGH₂ to Thromboxane A₂ (TXA₂).
-
The specific profile of prostaglandins produced by a particular cell type is determined by the complement of prostaglandin synthases it expresses.
Quantitative Data on Prostaglandin Synthesis
The efficiency and kinetics of the enzymes involved in prostaglandin synthesis are critical for understanding their regulation and for the development of targeted therapeutics.
Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Enzyme | Reference(s) |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 2 - 5 | 20 - 40 | Ovine, Human | [7] |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 2 - 10 | 20 - 50 | Human, Murine | [7] |
| Microsomal PGE Synthase-1 (mPGES-1) | Prostaglandin H₂ | 10 - 20 | 150 - 200 | Human | [2] |
Table 1: Kinetic Parameters of Key Enzymes in Prostaglandin Synthesis. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.
Prostaglandin Production in Cell-Based Models
The production of prostaglandins can be induced in various cell types by inflammatory stimuli. The following table summarizes typical prostaglandin yields in two commonly used cell lines.
| Cell Line | Stimulus (Concentration, Time) | Prostaglandin Measured | Concentration (ng/mL or pmol/10⁶ cells) | Reference(s) |
| RAW 264.7 Macrophages | LPS (100 ng/mL, 24h) | PGE₂ | 20 - 40 ng/mL | [5] |
| RAW 264.7 Macrophages | LPS (100 ng/mL, 24h) | PGD₂ | 10 - 20 ng/mL | [5] |
| A549 Human Lung Carcinoma | IL-1β (1 ng/mL, 24h) | PGE₂ | 10 - 30 ng/mL | [8] |
Table 2: Induced Prostaglandin Production in Cultured Cells. LPS (Lipopolysaccharide) and IL-1β (Interleukin-1β) are potent inflammatory stimuli.
Experimental Protocols
General Experimental Workflow for Prostaglandin Analysis
The analysis of prostaglandins from biological samples typically involves several key steps, from sample preparation to detection and quantification.
Detailed Methodology for Prostaglandin Extraction and Quantification from Cell Culture Supernatants
This protocol provides a general framework for the extraction and quantification of prostaglandins from cell culture media using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
C18 SPE columns
-
Methanol
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Deuterated internal standards (e.g., PGE₂-d₄)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preparation:
-
Collect cell culture supernatant and centrifuge to remove cellular debris.
-
Acidify the supernatant to a pH of approximately 3.5 with formic acid.
-
Add a known amount of deuterated internal standard to each sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE column by washing with methanol followed by water.
-
Load the acidified sample onto the column.
-
Wash the column with water to remove polar impurities.
-
Wash the column with hexane to remove non-polar lipids.
-
Elute the prostaglandins from the column with ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Separate the prostaglandins using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the prostaglandins and their deuterated internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Cyclooxygenase (COX) Activity Assay
This protocol outlines a general method for measuring COX activity in cell lysates or tissue homogenates using a commercially available fluorometric assay kit.
Materials:
-
COX activity assay kit (containing assay buffer, probe, cofactor, and inhibitor)
-
Cell lysate or tissue homogenate
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates according to the kit's instructions, typically involving lysis in a specific buffer.
-
Determine the protein concentration of the lysate/homogenate.
-
-
Assay Setup:
-
Prepare a reaction mixture containing the assay buffer, probe, and cofactor.
-
Add the cell lysate or tissue homogenate to the wells of a 96-well plate.
-
For inhibitor studies, add a COX-1 or COX-2 specific inhibitor to appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode for a set period.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence over time.
-
Determine the specific activity of COX in the sample (e.g., in nmol/min/mg protein) by comparing the rate to a standard curve.
-
Conclusion
The structural framework of this compound is fundamental to the diverse and potent biological activities of the prostaglandins. Understanding the enzymatic pathway that synthesizes these lipid mediators from arachidonic acid is paramount for researchers in academia and industry. The cyclooxygenase enzymes and downstream prostaglandin synthases represent key therapeutic targets for a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists engaged in the study of prostaglandin biology and the development of novel therapeutics that modulate this critical pathway. By employing robust methodologies for extraction, quantification, and activity measurement, researchers can continue to unravel the complex roles of prostaglandins in health and disease.
References
- 1. Prostaglandin levels in stimulated macrophages are controlled by phospholipase A2-activating protein and by activation of phospholipase C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of Synthetic Prostanoic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of synthetic prostanoic acid analogs. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on the mechanisms of action, quantitative pharmacological data, and experimental methodologies related to these compounds.
This compound is the parent compound of a large family of lipid molecules known as prostanoids, which includes prostaglandins, prostacyclins, and thromboxanes. These molecules are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are involved in a wide array of physiological and pathological processes. Synthetic this compound analogs are structurally modified versions of these endogenous molecules, designed to exhibit enhanced stability, receptor selectivity, and therapeutic efficacy.
Mechanisms of Action and Therapeutic Applications
Synthetic this compound analogs exert their effects by binding to and activating specific prostanoid receptors, which are G-protein coupled receptors (GPCRs). There are several subtypes of prostanoid receptors, each linked to distinct signaling pathways and mediating different physiological responses.
Prostaglandin F2α (PGF2α) Analogs
PGF2α analogs are potent agonists of the FP receptor. Their primary therapeutic application is in ophthalmology for the treatment of glaucoma and ocular hypertension.[1]
-
Mechanism of Action: Activation of the FP receptor in the ciliary muscle and uveoscleral tissue leads to the upregulation of matrix metalloproteinases. These enzymes remodel the extracellular matrix, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure (IOP).[2]
-
Therapeutic Uses: Latanoprost, travoprost, bimatoprost, and tafluprost are widely used topical ophthalmic solutions for lowering IOP.[1] Bimatoprost is also approved for eyelash hypotrichosis.[1]
Prostacyclin (PGI2) Analogs
PGI2 analogs are agonists of the prostacyclin (IP) receptor and are primarily used in the treatment of pulmonary arterial hypertension (PAH).[3]
-
Mechanism of Action: Binding of PGI2 analogs to the IP receptor on vascular smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This rise in cAMP induces vasodilation, inhibits platelet aggregation, and has antiproliferative effects on vascular smooth muscle cells.[3][4]
-
Therapeutic Uses: Epoprostenol, iloprost, and treprostinil are used to manage PAH by promoting pulmonary vasodilation and improving blood flow.[3]
Prostaglandin E1 (PGE1) and E2 (PGE2) Analogs
PGE1 and PGE2 analogs interact with various subtypes of the EP receptor (EP1, EP2, EP3, and EP4), leading to a range of physiological effects.
-
Mechanism of Action:
-
Misoprostol (PGE1 analog): Acts on EP3 receptors on parietal cells in the stomach to decrease gastric acid secretion and stimulate mucus and bicarbonate secretion, providing a cytoprotective effect.[5][6] It also induces uterine contractions.[5]
-
Dinoprostone (PGE2): Promotes cervical ripening and uterine contractions, crucial for labor induction.[7][8]
-
-
Therapeutic Uses:
-
Misoprostol: Prevention of NSAID-induced gastric ulcers and, in combination with other drugs, for medical termination of pregnancy.[1][6]
-
Alprostadil (PGE1): Treatment of erectile dysfunction and maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[1]
-
Lubiprostone (a bicyclic fatty acid derived from PGE1): Used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the intestine.
-
Thromboxane A2 (TXA2) Analogs and Receptor Antagonists
TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. Synthetic analogs like U46619 are stable mimics of TXA2 and are primarily used as research tools to study the thromboxane prostanoid (TP) receptor signaling pathway.[9] Conversely, TP receptor antagonists are being investigated for their therapeutic potential.
-
Mechanism of Action of TXA2 Analogs: U46619 activates TP receptors, which couple to Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium, and activation of the Rho/Rho-kinase pathway, ultimately resulting in platelet aggregation and smooth muscle contraction.[3]
-
Therapeutic Potential of TP Receptor Antagonists: By blocking the effects of TXA2, these antagonists can inhibit platelet aggregation and vasoconstriction, suggesting their potential use in cardiovascular diseases.[10][11]
Quantitative Data on Synthetic this compound Analogs
The following tables summarize the binding affinities (Ki), and potencies (EC50 or IC50) of various synthetic this compound analogs at their respective receptors.
Table 1: Binding Affinities (Ki) of Prostaglandin F2α Analogs at the FP Receptor
| Compound | Ki (nM) | Cell Line/Tissue |
| Latanoprost acid | 3.1 - 13.9 | Human ciliary muscle cells |
| Travoprost acid | 3.2 - 14.1 | Human ciliary muscle cells |
| Bimatoprost acid | 5.9 - 22.8 | Human ciliary muscle cells |
| Tafluprost acid | 0.4 - 1.2 | Recombinant human FP receptor |
| Unoprostone | >1000 | Recombinant human FP receptor |
Table 2: Potency (EC50) of Prostacyclin Analogs for cAMP Production
| Compound | EC50 (nM) | Cell Line |
| Iloprost | 1.8 - 9.7 | Human pulmonary artery smooth muscle cells |
| Treprostinil | 0.6 - 2.5 | CHO cells expressing human IP receptor |
| Beraprost | 19 - 60 | Human pulmonary artery smooth muscle cells |
Table 3: Potency (EC50/IC50) of Thromboxane Analogs and Antagonists
| Compound | Action | Parameter | Value (nM) | System |
| U46619 | Agonist | EC50 (Aggregation) | 100 - 300 | Human Platelet-Rich Plasma |
| Seratrodast | Antagonist | IC50 (Aggregation) | 30 - 100 | Human Platelet-Rich Plasma |
| Terutroban | Antagonist | IC50 (Aggregation) | 10 - 50 | Human Platelet-Rich Plasma |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of synthetic this compound analogs are provided below.
Radioligand Binding Assay for FP Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the prostaglandin F (FP) receptor using [3H]PGF2α as the radioligand.[11]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]PGF2α (specific activity ~150-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the synthetic this compound analog.
-
Non-specific Binding Control: High concentration of unlabeled PGF2α (e.g., 10 µM).
-
Filtration Apparatus: 96-well cell harvester with GF/C filter plates.
-
Scintillation Counter and Cocktail.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]PGF2α (final concentration ~2-3 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled PGF2α, 50 µL of [3H]PGF2α, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of test compound dilution, 50 µL of [3H]PGF2α, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using the cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer per well.
-
Dry the filter plate at 50°C for 30-60 minutes.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]PGF2α binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay (HTRF) for IP Receptor Agonists
This protocol outlines a method to measure intracellular cAMP levels in response to IP receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human IP receptor.
-
Stimulation Buffer: HBSS or PBS with 1 mM IBMX (a phosphodiesterase inhibitor).
-
Test Compounds: Serial dilutions of the synthetic prostacyclin analog.
-
cAMP Standard.
-
HTRF cAMP Assay Kit: Containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody.
-
Lysis Buffer.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds and the cAMP standard in stimulation buffer.
-
Aspirate the culture medium from the cells and add 5 µL of the test compound dilutions or cAMP standards to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody diluted in lysis buffer to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Generate a standard curve by plotting the ratio against the known cAMP concentrations.
-
Determine the cAMP concentration in the sample wells from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Platelet Aggregation Assay using Light Transmission Aggregometry
This protocol describes the measurement of platelet aggregation in response to the thromboxane analog U46619 using a light transmission aggregometer.[13][14]
Materials:
-
Platelet-Rich Plasma (PRP): Prepared from fresh human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Poor Plasma (PPP): Obtained from the same blood sample after high-speed centrifugation.
-
Agonist: U46619 stock solution (e.g., 1 mM in ethanol), diluted in saline.
-
Aggregometer Cuvettes and Stir Bars.
-
Light Transmission Aggregometer.
Procedure:
-
Collect venous blood into citrate tubes.
-
Prepare PRP by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count of the PRP to 200,000-300,000 platelets/µL using PPP if necessary.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 50 µL of the U46619 working solution to the PRP to achieve the desired final concentration (e.g., 1 µM).
-
Record the change in light transmission for 5-10 minutes.
Data Analysis:
-
The aggregometer software will generate an aggregation curve.
-
Determine the maximum percentage of aggregation from the curve.
-
To determine the IC50 of an antagonist, pre-incubate the PRP with various concentrations of the antagonist before adding U46619. Plot the percentage of inhibition against the antagonist concentration.
Signaling Pathways
The biological effects of synthetic this compound analogs are mediated by complex intracellular signaling cascades initiated by their binding to specific GPCRs.
FP Receptor Signaling
References
- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]
- 5. Expression of Prostacyclin-Synthase in Human Breast Cancer: Negative Prognostic Factor and Protection against Cell Death In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostanoid Signaling in Cancers: Expression and Regulation Patterns of Enzymes and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. tandfonline.com [tandfonline.com]
The Enzymatic Conversion of Arachidonic Acid to Prostaglandins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymatic pathway that converts arachidonic acid into prostaglandins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research. This document details the key enzymes, their mechanisms of action, regulatory processes, and provides detailed experimental protocols for their study.
Introduction to the Arachidonic Acid Cascade
The conversion of arachidonic acid (AA) into prostaglandins is a critical biological pathway, often referred to as the arachidonic acid cascade.[1][2] Prostaglandins are a class of lipid signaling molecules known as eicosanoids, which are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood clotting, and the regulation of blood pressure.[3][4] The enzymes in this pathway are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
The cascade is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2 (PLA2).[1][6] Free arachidonic acid is then metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins and thromboxanes, or the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins.[1][7] This guide will focus on the cyclooxygenase pathway and the subsequent synthesis of prostaglandins.
The Core Enzymatic Pathway
The synthesis of prostaglandins from arachidonic acid is a multi-step process involving a series of enzymes. The key players in this pathway are Phospholipase A2, Cyclooxygenases (COX-1 and COX-2), and various terminal prostaglandin synthases.
Release of Arachidonic Acid: Phospholipase A2 (PLA2)
The journey from membrane phospholipid to bioactive prostaglandin begins with the liberation of arachidonic acid. This initial and often rate-limiting step is catalyzed by phospholipase A2 (PLA2).[8] PLA2s are a diverse family of enzymes that hydrolyze the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid (in this case, arachidonic acid) and a lysophospholipid.[2][8] There are several types of PLA2, with the cytosolic (cPLA2) and secreted (sPLA2) forms being most relevant to prostaglandin synthesis.[9][10] The activity of cPLA2 is tightly regulated by intracellular calcium concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).[9]
The Cyclooxygenase (COX) Enzymes: Prostaglandin H Synthases
Once released, free arachidonic acid is the substrate for the bifunctional enzyme prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[5][11] This enzyme catalyzes two sequential reactions in its two distinct active sites: a cyclooxygenase reaction and a peroxidase reaction.[1][12]
-
Cyclooxygenase Activity: In the first step, two molecules of oxygen are incorporated into arachidonic acid to form an unstable intermediate, prostaglandin G2 (PGG2).[12]
-
Peroxidase Activity: The peroxidase function of the enzyme then reduces the hydroperoxide group on PGG2 to a hydroxyl group, converting it to another unstable intermediate, prostaglandin H2 (PGH2).[13][14]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5]
-
COX-2: In contrast, COX-2 is an inducible enzyme that is typically absent or present at very low levels in most tissues.[5] Its expression is rapidly upregulated in response to pro-inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[8] The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.[5] This isoform is the main target of COX-2 selective inhibitors (coxibs).
Terminal Prostaglandin Synthases: Diversification of Function
Prostaglandin H2 (PGH2) is a pivotal intermediate that sits at a branching point in the pathway. It is subsequently converted into a variety of biologically active prostanoids (prostaglandins and thromboxanes) by the action of specific terminal synthases.[15] The expression of these synthases is cell and tissue-specific, which accounts for the diverse and sometimes opposing biological effects of prostaglandins in different parts of the body.[16]
The major terminal synthases include:
-
Prostaglandin E Synthase (PGES): This enzyme isomerizes PGH2 to prostaglandin E2 (PGE2). There are three known isoforms: microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).[14] mPGES-1 is often co-expressed with COX-2 and is induced by pro-inflammatory stimuli, playing a key role in inflammation and cancer.[14][17] cPGES is constitutively expressed and often coupled with COX-1.[16]
-
Prostaglandin D Synthase (PGDS): This synthase converts PGH2 to prostaglandin D2 (PGD2). Two main isoforms exist: the hematopoietic PGDS (H-PGDS) found in immune cells like mast cells, and the lipocalin-type PGDS (L-PGDS) which is the major PGD2 synthase in the brain.[4][18]
-
Prostaglandin F Synthase (PGFS): PGFS catalyzes the reduction of PGH2 to prostaglandin F2α (PGF2α).[1][7]
-
Prostacyclin Synthase (PGIS): This enzyme converts PGH2 to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[19][20]
-
Thromboxane Synthase (TXAS): Found predominantly in platelets, TXAS metabolizes PGH2 into thromboxane A2 (TXA2), a powerful vasoconstrictor and promoter of platelet aggregation.[21]
The balance between the actions of prostacyclin and thromboxane A2 is crucial for maintaining cardiovascular homeostasis.[17]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: The enzymatic cascade from arachidonic acid to prostaglandins.
Caption: A typical workflow for a COX activity assay.
Caption: Workflow for prostaglandin quantification.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the conversion of arachidonic acid to prostaglandins. These values can vary depending on the specific experimental conditions, enzyme source, and substrate used.
Table 1: Kinetic Parameters of Key Enzymes in the Prostaglandin Synthesis Pathway
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human COX-1 | Arachidonic Acid | ~5 | - | - | - | [22] |
| Human COX-2 | Arachidonic Acid | ~8 | - | ~36 | ~4.5 x 10⁶ | [23] |
| Human mPGES-1 | PGH₂ | - | 170 | - | 3.1 x 10⁵ (mM⁻¹s⁻¹) | [14][24] |
| Human Prostacyclin Synthase (PGIS) | PGH₂ | 30 | 15 | - | - | [19] |
| Human Thromboxane A₂ Synthase (TXAS) | PGH₂ | 32 | 0.041 (U/mg) | - | - | [21] |
| Bovine Prostaglandin F Synthase (PGFS) | NADPH | 3 | - | - | - | [1] |
Table 2: IC₅₀ Values of Common NSAIDs for COX-1 and COX-2
| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Source |
| Celecoxib | 82 | 6.8 | 12 | [21] |
| Rofecoxib | >100 | 25 | >4.0 | [21] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [21] |
| Ibuprofen | 12 | 80 | 0.15 | [21] |
| Naproxen | 0.49 | 0.24 | 2.0 | [4] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [21] |
| Meloxicam | 37 | 6.1 | 6.1 | [21] |
| Piroxicam | 47 | 25 | 1.9 | [21] |
| SC-560 (COX-1 selective) | 0.0048 | 1.4 | 0.0034 | [21] |
| NS-398 (COX-2 selective) | 125 | 5.6 | 22 | [21] |
Note: Selectivity ratio is calculated as IC₅₀(COX-1)/IC₅₀(COX-2). A higher ratio indicates greater selectivity for COX-2.
Table 3: Typical Prostaglandin Yields in Cell Culture
| Cell Type | Stimulus | Prostaglandin | Concentration | Source |
| RAW 264.7 Macrophages | LPS (100 ng/mL) | PGE₂ | ~2500 pg/mL | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | PGE₂ | ~730 pg/mL | [18] |
| Primary Human Monocytes | LPS/IFN-γ | PGD₂ | >1000 pg/mL | [21] |
| Chick Calvaria Cells (co-culture) | Arachidonic Acid (10 µM) | PGD₂ | Predominantly produced over PGE₂ | [25] |
Note: Prostaglandin yields are highly variable and depend on cell density, stimulation time, and assay method.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymatic conversion of arachidonic acid to prostaglandins.
Phospholipase A₂ (PLA₂) Activity Assay
This protocol describes a titrimetric assay for measuring PLA₂ activity.
Principle: This assay measures the release of fatty acids from a lecithin emulsion by PLA₂. The released fatty acids are titrated with a standardized NaOH solution to maintain a constant pH, and the rate of NaOH consumption is proportional to the enzyme activity.
Materials:
-
0.1 M Calcium chloride (CaCl₂)
-
1.0 M Sodium chloride (NaCl)
-
Lecithin (soybean, reagent grade)
-
0.01-0.02 N Sodium hydroxide (NaOH), standardized
-
PLA₂ enzyme solution
-
pH meter or automatic titrator
-
Stir plate and stir bar
-
Water bath or temperature-controlled reaction vessel (25°C)
-
Sonicator
Procedure:
-
Prepare Lecithin Emulsion:
-
Weigh 4.0 g of lecithin into a 250 mL beaker.
-
Add 30 mL of 1.0 M NaCl, 10 mL of 0.1 M CaCl₂, and 100 mL of deionized water.
-
Stir for 30 minutes at 4°C.
-
Sonicate the mixture for 10 minutes at maximum power.
-
Dilute to a final volume of 200 mL with deionized water.
-
-
Prepare Enzyme Solution:
-
Dissolve the PLA₂ enzyme in deionized water to a concentration of 1.0 mg/mL. Keep this stock solution on ice.
-
Make further dilutions in deionized water immediately before use to achieve a suitable reaction rate.
-
-
Assay Procedure:
-
Pipette 15 mL of the lecithin emulsion into a reaction vessel maintained at 25°C.
-
Adjust the pH of the emulsion to 8.9 with the standardized NaOH solution.
-
Blank Rate Determination: Record the volume of NaOH required to maintain the pH at 8.9 for 3-5 minutes to determine the spontaneous hydrolysis rate of the substrate.
-
Sample Measurement: Add a known volume of the diluted PLA₂ enzyme solution to the reaction vessel.
-
Record the volume of NaOH added per minute to maintain the pH at 8.9 for 4-5 minutes.
-
-
Calculation of Activity:
Cyclooxygenase (COX) Activity Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX enzymes.
Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The rate of color development is proportional to the COX activity. Isozyme-specific inhibitors can be used to differentiate between COX-1 and COX-2 activity.[3][5]
Materials:
-
COX Activity Assay Kit (e.g., from Cayman Chemical) containing:
-
Assay Buffer
-
Heme
-
COX-1 and COX-2 standards (optional, for positive controls)
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (substrate)
-
COX-1 inhibitor (e.g., SC-560)
-
COX-2 inhibitor (e.g., Celecoxib)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
-
Tissue homogenizer or sonicator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Tissue Homogenate: Homogenize tissue in 5-10 mL of cold buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA) per gram of tissue. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Cell Lysate: Resuspend cell pellet in cold lysis buffer. Homogenize or sonicate. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Assay Setup:
-
Prepare wells for background, 100% activity (no inhibitor), and inhibitor-treated samples.
-
Add Assay Buffer, Heme, and the sample (or standard) to the appropriate wells.
-
For inhibitor wells, add the specific COX-1 or COX-2 inhibitor. For 100% activity and background wells, add the vehicle (e.g., DMSO).
-
To determine the background absorbance, boil a portion of the sample for 5 minutes to inactivate the enzyme, centrifuge, and use the supernatant.
-
-
Reaction and Measurement:
-
Add the Colorimetric Substrate to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at room temperature for 5-10 minutes.
-
Read the absorbance at 590 nm.
-
-
Calculation of Activity:
-
Subtract the background absorbance from all other readings.
-
COX activity is calculated based on the rate of change in absorbance over time, using the extinction coefficient of oxidized TMPD. One unit is often defined as the amount of enzyme that will cause the oxidation of 1.0 nmol of TMPD per minute at 25°C.[3]
-
Prostaglandin E₂ (PGE₂) Quantification by ELISA
This protocol outlines a competitive ELISA for the quantification of PGE₂.
Principle: This is a competitive immunoassay where PGE₂ in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody. The amount of HRP-labeled PGE₂ bound to the antibody is inversely proportional to the concentration of PGE₂ in the sample.[26][27]
Materials:
-
PGE₂ ELISA Kit (e.g., from Arbor Assays, RayBiotech, or Abcam) containing:
-
Microplate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG)
-
PGE₂ standard
-
PGE₂ antibody
-
PGE₂ conjugate (e.g., HRP-labeled)
-
Wash Buffer
-
Substrate (e.g., TMB)
-
Stop Solution
-
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve by serially diluting the PGE₂ standard according to the kit instructions.
-
Dilute samples as necessary to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the PGE₂ antibody and the PGE₂ conjugate to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.
-
Wash the plate several times with Wash Buffer to remove unbound reagents.
-
Add the Substrate to each well and incubate for a short period (e.g., 15-30 minutes) to allow for color development.
-
Add the Stop Solution to terminate the reaction.
-
-
Data Analysis:
Prostaglandin Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general overview of a highly sensitive and specific method for prostaglandin quantification.
Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Prostaglandins are first separated from other components in the sample by LC, then ionized and fragmented in the mass spectrometer. The specific parent and fragment ion masses for each prostaglandin allow for highly accurate quantification.[1]
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate LC column (e.g., C18)
-
Solid-phase extraction (SPE) cartridges
-
Internal standards (deuterated prostaglandins)
-
Solvents for LC and SPE (e.g., methanol, acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation and Extraction:
-
Spike the sample (e.g., cell culture supernatant, plasma) with a known amount of deuterated internal standards for each prostaglandin to be measured.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the prostaglandins. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the prostaglandins with an organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the prostaglandins using a suitable gradient of mobile phases on the LC column.
-
Detect the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each prostaglandin and its corresponding internal standard.
-
Generate a standard curve by analyzing known concentrations of each prostaglandin.
-
Calculate the concentration of each prostaglandin in the sample by comparing its peak area ratio to the internal standard against the standard curve.[1][16]
-
Conclusion
The enzymatic conversion of arachidonic acid to prostaglandins is a complex and tightly regulated pathway with profound implications for human health and disease. A thorough understanding of the enzymes involved, their kinetic properties, and the methods used to study them is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of this critical pathway, from the initial release of arachidonic acid to the generation of diverse and potent prostaglandin signaling molecules. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for the design and execution of research in this dynamic field. Further investigation into the intricate regulatory mechanisms and the development of more specific inhibitors for the enzymes in this cascade hold great promise for the future of anti-inflammatory and cardiovascular therapies.
References
- 1. Kinetic mechanism of ketoreductase activity of prostaglandin F synthase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipocalin-type and hematopoietic prostaglandin D synthases as a novel example of functional convergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]
- 6. Stabilization mechanism of prostacyclin by human serum: an approach by binding kinetics using a stable prostaglandin I2 analogue, iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. crystal.ku.edu [crystal.ku.edu]
- 17. e-century.us [e-century.us]
- 18. [Functional analyses of lipocalin-type and hematopoietic prostaglandin D synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and characterization of recombinant human prostacyclin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of prostaglandin F ethanolamide by prostaglandin F synthase and identification of Bimatoprost as a potent inhibitor of the enzyme: new enzyme assay method using LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monocytes and Macrophages Serve as Potent Prostaglandin D2 Sources during Acute, Non-Allergic Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Prostaglandin E2 as a modulator of macrophage-T lymphocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Human microsomal prostaglandin E synthase-1: purification, functional characterization, and projection structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Prostacyclin - Wikipedia [en.wikipedia.org]
- 27. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclooxygenase in Prostanoid Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostanoids, a class of potent, locally acting lipid mediators.[1][2] This technical guide provides an in-depth examination of the role of COX in prostanoid synthesis, detailing the enzymatic pathway, the distinct characteristics of its major isoforms, COX-1 and COX-2, and their physiological and pathological significance. Furthermore, this document outlines key experimental methodologies for assessing COX activity and quantifying prostanoids, presents quantitative data on enzyme inhibition, and discusses the implications for therapeutic drug development.
Introduction to Cyclooxygenase and Prostanoids
Prostanoids are a family of bioactive lipids, including prostaglandins (PGs), prostacyclin (PGI2), and thromboxanes (TXs), derived from 20-carbon essential fatty acids, primarily arachidonic acid (AA).[3][4] They are critical signaling molecules involved in a vast array of physiological "housekeeping" functions and pathological processes, such as inflammation, pain, fever, regulation of blood pressure, platelet aggregation, and cancer.[5][6][7]
The synthesis of prostanoids is initiated by the enzyme cyclooxygenase (COX).[1] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct patterns of expression and regulation.[6][8] A third isoform, COX-3, has been described as a splice variant of COX-1, but its functional significance in humans remains a topic of research. Understanding the differential roles of COX-1 and COX-2 is fundamental to the development of targeted therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[9]
The Prostanoid Synthesis Pathway
The biosynthesis of prostanoids is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.
2.1. Arachidonic Acid Release In response to various stimuli, such as hormones or inflammatory signals, arachidonic acid, which is typically esterified in the sn-2 position of membrane phospholipids, is liberated by the action of phospholipase A2 (PLA2) enzymes.[4][10] The availability of free arachidonic acid is the primary limiting factor for prostanoid production.[4]
2.2. The Cyclooxygenase Reaction Once released, arachidonic acid is converted into the unstable intermediate Prostaglandin H2 (PGH2) by the bifunctional COX enzyme. This conversion involves two distinct catalytic activities:
-
Cyclooxygenase (bis-oxygenation) Activity: Two molecules of oxygen are inserted into the arachidonic acid backbone to form an endoperoxide bridge and a hydroperoxy group, creating Prostaglandin G2 (PGG2).[3][4]
-
Peroxidase (POX) Activity: The 15-hydroperoxyl group of PGG2 is reduced to a hydroxyl group, converting PGG2 into PGH2.[3][4]
2.3. Downstream Prostanoid Synthesis PGH2 serves as the common precursor for all prostanoids. Cell-type specific terminal synthases then convert PGH2 into the biologically active prostanoids:[4][11]
-
Prostaglandin D Synthase (PGDS) → Prostaglandin D2 (PGD2)
-
Prostaglandin E Synthase (PGES) → Prostaglandin E2 (PGE2)
-
Prostaglandin F Synthase (PGFS) → Prostaglandin F2α (PGF2α)
-
Prostacyclin Synthase (PGIS) → Prostacyclin (PGI2)
-
Thromboxane Synthase (TXAS) → Thromboxane A2 (TXA2)
These prostanoids then exit the cell and exert their effects by binding to specific G-protein coupled receptors on the surface of target cells.[12]
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. COX-1 and COX-2 tissue expression: implications and predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]
- 7. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Prostanoic Acid Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of prostanoic acid derivatives, their interaction with prostanoid receptors, and the experimental protocols used to characterize them. Prostanoids, a class of bioactive lipids derived from arachidonic acid, are key modulators of a wide range of physiological and pathological processes, making them important targets for drug discovery.[1] Understanding the SAR of these molecules is crucial for the rational design of novel therapeutics with improved potency and selectivity.
Prostanoid Receptors and Signaling Pathways
Prostanoids exert their effects by binding to a family of eight distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptors (DP1 and DP2), prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1][2] Upon agonist binding, these receptors couple to various G-proteins to initiate intracellular signaling cascades. The primary signaling mechanisms involve the modulation of cyclic adenosine monophosphate (cAMP) levels and intracellular calcium mobilization.[1][3]
Gs-Coupled Prostanoid Receptor Signaling Pathway
The DP1, EP2, EP4, and IP receptors primarily couple to the Gs alpha subunit of the heterotrimeric G-protein. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Gq-Coupled Prostanoid Receptor Signaling Pathway
The EP1, FP, and TP receptors are coupled to the Gq alpha subunit. Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), leading to downstream signaling events.
References
- 1. What are Prostanoid receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Prostanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel prostanoic acid derivatives. This compound, a 20-carbon fatty acid containing a cyclopentane ring, forms the foundational structure for prostaglandins and other prostanoids, which are critical lipid signaling molecules involved in a myriad of physiological and pathological processes.[1] The pursuit of novel derivatives of this core structure is a vibrant area of medicinal chemistry, aimed at developing more selective and potent therapeutic agents with improved pharmacokinetic profiles. This guide covers the synthesis, biological evaluation, and mechanistic understanding of these emerging compounds.
Rationale for the Development of Novel this compound Derivatives
Prostanoids, including prostaglandins (PGs), thromboxanes (TXs), and prostacyclins, are biosynthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[2][3] They exert their diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs), namely the DP, EP, FP, IP, and TP receptors.[3][4] The ubiquitous nature of these receptors and the often-opposing effects mediated by different receptor subtypes present a significant challenge in drug development. For instance, while some prostanoids are pro-inflammatory, others can be anti-inflammatory.[2] This complexity necessitates the design of highly selective agonists or antagonists for specific prostanoid receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects.
Novel this compound derivatives are being designed to overcome the limitations of natural prostanoids, such as their rapid metabolism and lack of receptor selectivity. Modifications to the parent this compound structure, including the introduction of heterocyclic rings, fluorine atoms, and alterations to the alpha and omega side chains, have led to the discovery of compounds with enhanced potency, selectivity, and stability.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives often involves multi-step sequences that allow for the precise installation of desired functional groups and stereochemistry. Key strategies include the Corey lactone-aldehyde route and its modifications, as well as convergent approaches that couple different fragments of the molecule in the later stages of the synthesis.
Synthesis of a Pyrazole-Containing Prostaglandin Analog
The following is a representative, generalized protocol for the synthesis of a pyrazole-containing this compound derivative, based on methodologies described in the literature for creating heterocyclic prostaglandin analogs.[5][6][7]
Experimental Protocol: Synthesis of a Pyrazole-Containing this compound Analog
-
Synthesis of the Pyrazole Core: A 1,3-dicarbonyl compound is reacted with a substituted hydrazine in a suitable solvent such as ethanol or acetic acid under reflux to yield the corresponding pyrazole ring system. The substituents on the hydrazine and the dicarbonyl compound can be varied to introduce diversity.
-
Functionalization of the Pyrazole Ring: The pyrazole core is then functionalized to introduce a side chain that will eventually become the omega chain of the this compound analog. This can be achieved through N-alkylation or C-alkylation reactions using an appropriate electrophile containing a protected hydroxyl group.
-
Introduction of the Alpha Chain: A second side chain, corresponding to the alpha chain with a protected carboxylic acid, is introduced onto the pyrazole ring. This may involve a variety of coupling reactions, such as Suzuki or Sonogashira coupling, depending on the nature of the functional groups on the pyrazole core.
-
Modification of the Side Chains: The functional groups on the alpha and omega chains are then elaborated. This may involve reduction of a ketone to a hydroxyl group, introduction of double bonds via Wittig or Horner-Wadsworth-Emmons reactions, and other standard transformations to achieve the desired prostaglandin-like structure.
-
Deprotection: Finally, the protecting groups on the carboxylic acid and any hydroxyl groups are removed under appropriate conditions (e.g., acid or base hydrolysis, fluoride-mediated cleavage of silyl ethers) to yield the final pyrazole-containing this compound derivative.
-
Purification: The final compound is purified using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC). The structure and purity are confirmed by spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of pyrazole-containing this compound analogs.
Biological Evaluation and Quantitative Data
The biological activity of novel this compound derivatives is assessed through a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Pharmacological Characterization
3.1.1. Receptor Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the prostanoid receptor of interest are prepared from cultured cells or tissues.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
3.1.2. Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition. The choice of assay depends on the G-protein coupling of the receptor subtype.
-
cAMP Measurement (for Gs- and Gi-coupled receptors):
Experimental Protocol: cAMP Measurement Assay
-
Cell Culture: Cells expressing the receptor of interest (e.g., EP2, EP4, DP1, IP, or EP3) are cultured in multi-well plates.
-
Stimulation: The cells are treated with the test compound (for agonists) or with a known agonist in the presence of the test compound (for antagonists).
-
Cell Lysis: After a short incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[9]
-
Data Analysis: The data are used to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
-
Intracellular Calcium Mobilization (for Gq-coupled receptors):
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Loading: Cells expressing the Gq-coupled receptor (e.g., EP1, FP, TP) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]
-
Stimulation: The cells are stimulated with the test compound, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity data are used to determine the EC50 for agonists or the IC50 for antagonists.
Quantitative Data for Novel this compound Derivatives
The following tables summarize the quantitative pharmacological data for selected novel this compound derivatives from the literature.
Table 1: Binding Affinities (Ki, nM) of Novel this compound Derivatives for Prostanoid Receptors
| Compound | Receptor | Ki (nM) | Reference |
| Thromboxane Receptor Antagonists | |||
| 13-azathis compound (cis-APA) | TP | 8.9 (IC50) | [12] |
| 13-azathis compound (trans-APA) | TP | 3.4 (IC50) | [12] |
| U51605 (azothis compound analog) | TP | 6.18 (pKB) | [12] |
| Prostacyclin Mimetics | |||
| 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid | IP | 0.4 (IC50) | [13] |
| EP4 Receptor Antagonists | |||
| Benzopyrazole derivative 27i | EP4 | 6.40 (IC50) | [14] |
Table 2: Functional Activity (EC50/IC50, nM) of Novel this compound Derivatives
| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |
| 11-Deoxy-16,16-dimethyl PGE2 | Calcium Mobilization | Novel Prostanoid Receptor | 28 (EC50) | [15] |
In Vivo Evaluation
The efficacy of novel this compound derivatives is evaluated in various animal models of disease.
3.3.1. Anti-inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16][17]
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each dose of the test compound compared to the vehicle-treated control group.
3.3.2. Anti-thrombotic Activity
Experimental Protocol: Arterial Thrombosis Model in Rats [10][18][19]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Procedure: The rats are anesthetized, and a carotid artery is isolated. A small piece of filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and thrombus formation.
-
Compound Administration: The test compound is administered intravenously before or after the injury.
-
Measurement of Thrombosis: The time to occlusion of the artery is measured using a Doppler flow probe.
-
Data Analysis: The effect of the test compound on the time to occlusion is compared with that of a vehicle control.
Signaling Pathways of Prostanoid Receptors
Prostanoid receptors are coupled to different G-proteins, leading to the activation of distinct downstream signaling pathways.[2][20][21][22] Understanding these pathways is crucial for predicting the cellular effects of novel this compound derivatives.
Caption: Signaling pathway for Gs-coupled prostanoid receptors.
Caption: Signaling pathway for Gq-coupled prostanoid receptors.
Caption: Signaling pathway for Gi-coupled prostanoid receptors.
Conclusion
The discovery of novel this compound derivatives represents a promising avenue for the development of new therapeutics with improved selectivity and efficacy. By leveraging a deep understanding of the structure-activity relationships, receptor pharmacology, and downstream signaling pathways of prostanoids, researchers can design and synthesize innovative compounds with tailored biological activities. The detailed methodologies and data presented in this guide provide a solid foundation for professionals in the field to advance the discovery and development of the next generation of this compound-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic and pharmacological analysis of prostanoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azathis compound analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 18. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 21. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Investigation of the Prostanoic Acid Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prostanoic acid biosynthesis pathway, a critical area of study for researchers in inflammation, cardiovascular disease, and cancer. This document details the enzymatic cascade, presents quantitative data on key components, outlines detailed experimental protocols for investigation, and provides visual representations of the associated signaling pathways and workflows.
The this compound Biosynthesis Pathway: An Overview
This compound is the parent compound of a large family of lipid mediators known as prostanoids, which includes prostaglandins, thromboxanes, and prostacyclin.[1][2] These molecules are not stored pre-formed in cells but are synthesized de novo from arachidonic acid, a 20-carbon polyunsaturated fatty acid, in response to various physiological and pathological stimuli.[3][4] The biosynthesis of prostanoids, often referred to as the arachidonic acid cascade, is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[5][6]
The central enzymes in this pathway are the cyclooxygenases (COX), also known as prostaglandin H synthases (PTGS).[7] There are two main isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[8][9] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation and in certain cancers.[10][11]
From PGH2, a variety of cell-specific synthases produce the different prostanoids.[8] For instance, prostaglandin E synthase (PGES) converts PGH2 to prostaglandin E2 (PGE2), thromboxane synthase (TXAS) produces thromboxane A2 (TXA2), and prostacyclin synthase (PGIS) generates prostacyclin (PGI2).[5][9] These prostanoids then exit the cell and act in an autocrine or paracrine manner by binding to specific G-protein coupled receptors on the surface of target cells, initiating a wide range of cellular responses.[12][13]
Quantitative Data in this compound Biosynthesis
The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthesis pathway. This information is crucial for understanding the kinetics of the pathway and for designing experiments to investigate its function.
Table 1: Kinetic Parameters of Cyclooxygenase (COX) Isoforms
| Enzyme | Substrate | Km (µM) | Reference(s) |
| Ovine COX-1 | Arachidonic Acid | 5.3 | [14] |
| Ovine COX-1 | Oxygen | 9.8 | [14] |
| Human COX-2 | Arachidonic Acid | ~5 | [15] |
Table 2: Prostanoid Levels in Biological Samples
| Prostanoid | Biological Matrix | Condition | Concentration | Reference(s) |
| PGE2 | Human Plasma | Normal | 1-10 pg/mL | [16] |
| PGD2 | Human Plasma | Normal | 1-5 pg/mL | [16] |
| PGE2 | Mouse Brain | Basal | ~1 ng/g tissue | [16] |
| 8-iso-PGE2 | Mouse Brain | Basal | ~0.5 ng/g tissue | [16] |
| PGE2 | Inflammatory Exudate | Carrageenan-induced paw edema | Up to 100 ng/mL | [8] |
| PGI2 | Inflammatory Exudate | Carrageenan-induced paw edema | Up to 20 ng/mL | [8] |
Experimental Protocols for Pathway Investigation
Investigating the this compound biosynthesis pathway requires a combination of techniques to measure enzyme activity, quantify prostanoid levels, and assess cellular responses. Below are detailed methodologies for key experiments.
Measurement of Cyclooxygenase (COX) Activity
Objective: To determine the enzymatic activity of COX-1 and COX-2 in a given sample (e.g., cell lysate, purified enzyme).
Principle: The assay measures the consumption of oxygen during the conversion of arachidonic acid to PGG2 using an oxygen-sensitive electrode. Alternatively, the production of PGE2 can be quantified by immunoassay or mass spectrometry.
Materials:
-
COX-1 or COX-2 enzyme source
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Phenol (reducing agent)
-
Tris-HCl buffer, pH 8.0
-
Specific COX-1 or COX-2 inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) to determine isoform-specific activity.
-
Oxygen electrode or ELISA/LC-MS/MS equipment.
Procedure:
-
Prepare the reaction buffer (Tris-HCl) containing heme and phenol.
-
Add the enzyme sample to the reaction buffer and pre-incubate at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor oxygen consumption over time using the oxygen electrode. The rate of oxygen consumption is proportional to COX activity.
-
Alternatively, stop the reaction at various time points by adding a stopping solution (e.g., citric acid) and measure the amount of a specific prostanoid (e.g., PGE2) produced using a suitable analytical method like ELISA or LC-MS/MS.
-
To differentiate between COX-1 and COX-2 activity, perform the assay in the presence of isoform-specific inhibitors.
Quantification of Prostanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately and sensitively measure the levels of multiple prostanoids in biological samples.
Principle: This method combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[16]
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)
-
Internal standards (deuterated analogs of the prostanoids of interest)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid).
Procedure:
-
Sample Preparation:
-
Spike the sample with a known amount of the deuterated internal standards.
-
Extract the prostanoids from the sample matrix using liquid-liquid extraction or solid-phase extraction (SPE).[17] For SPE, condition the C18 cartridge with methanol and water, load the sample, wash away impurities, and elute the prostanoids with an organic solvent like methanol or ethyl acetate.
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the different prostanoids using a gradient of mobile phases, typically a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer, operating in negative ion mode.
-
Set the mass spectrometer to perform multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each prostanoid and its corresponding internal standard.
-
Quantify the amount of each prostanoid by comparing the peak area of the endogenous compound to that of its deuterated internal standard.
-
Cell-Based Assays for Prostanoid Signaling
Objective: To investigate the functional consequences of prostanoid receptor activation in living cells.
Principle: These assays measure the downstream signaling events that occur after a prostanoid binds to its receptor, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.[3][19]
Materials:
-
Cultured cells expressing the prostanoid receptor of interest (can be endogenous or recombinant).
-
Specific prostanoid agonists and antagonists.
-
Fluorescent dyes for measuring intracellular calcium (e.g., Fluo-8 AM) or kits for measuring cAMP (e.g., ELISA-based kits).
-
Plate reader or fluorescence microscope.
Procedure (for Calcium Mobilization Assay):
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the prostanoid agonist to the wells and immediately measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope.[20] An increase in fluorescence indicates a rise in intracellular calcium.
-
To confirm receptor specificity, pre-incubate the cells with a specific antagonist before adding the agonist. The antagonist should block the calcium response.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound biosynthesis pathway and experimental workflows.
This compound Biosynthesis Pathway
Caption: The enzymatic cascade of this compound biosynthesis.
Prostaglandin E2 (PGE2) Receptor Signaling
Caption: Signaling pathways of the four PGE2 receptor subtypes.
Experimental Workflow for Investigating NSAID Effects
Caption: A typical experimental workflow to study NSAID effects.
This guide provides a foundational understanding and practical methodologies for the investigation of the this compound biosynthesis pathway. The provided data and protocols should serve as a valuable resource for researchers aiming to further elucidate the roles of prostanoids in health and disease and to develop novel therapeutic interventions targeting this crucial pathway.
References
- 1. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 6. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E synthase - Wikipedia [en.wikipedia.org]
- 10. Prostanoids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostanoids and Resolution of Inflammation – Beyond the Lipid-Mediator Class Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin H synthase kinetics in the two-phase aqueous-micellar system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostanoid extraction and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties of Prostanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core chemical properties of prostanoic acid and its isomers. This compound is the foundational backbone of the prostaglandins, a critical class of lipid signaling molecules. While this compound itself is a hypothetical parent compound not found in nature, a thorough understanding of its structure and the properties of its derivatives is essential for research and development in numerous therapeutic areas, including inflammation, cardiovascular disease, and oncology.[1][2]
Structure and Isomerism of this compound
This compound is a 20-carbon carboxylic acid featuring a cyclopentane ring.[2] The standardized numbering of the carbon skeleton begins at the carboxylic acid group.[3] The core structure allows for multiple isomers, which fundamentally influence the biological activity of its prostaglandin derivatives.
The primary points of isomerism in the this compound skeleton are:
-
Stereochemistry of the Cyclopentane Ring Substituents: The two side chains on the cyclopentane ring can be arranged in either a cis or trans configuration relative to each other. In naturally occurring prostaglandins, the side chains are typically in a trans configuration.[3]
-
Chirality: The this compound structure contains multiple chiral centers, leading to a variety of stereoisomers. The IUPAC name for the parent compound, 7-[(1S,2S)-2-octylcyclopentyl]heptanoic acid, defines a specific stereoisomer.[2]
Below is a diagram illustrating the fundamental isomeric relationship of the this compound core.
Physicochemical Properties
Quantitative data for the hypothetical this compound is limited. Therefore, this section presents data for its well-characterized and biologically significant derivatives, namely prostaglandins E2 (PGE2) and F2α (PGF2α), to provide a representative understanding of the chemical properties of this class of molecules.
| Property | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) | Notes |
| Molecular Formula | C₂₀H₃₂O₅ | C₂₀H₃₄O₅ | |
| Molar Mass | 352.5 g/mol | 354.5 g/mol | |
| Melting Point | 66-68 °C[4] | Data not readily available | Melting point is a key indicator of purity. |
| pKa | ~4.9-5.0 | Not specified, but expected to be similar to other long-chain fatty acids. | The pKa of long-chain fatty acids can vary with the degree of unsaturation.[5][6][7] |
| Aqueous Solubility | 1.05 mg/mL at 25 °C. Solubility increases at pH > 6. | Solubilities in isooctane and water have been determined for phenolic esters.[8] | Prostaglandins generally have low solubility in nonpolar solvents and higher affinity for solvents of intermediate polarity. |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound derivatives is critical for their formulation and delivery. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Nitrogen gas source
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution
-
Sample compound (e.g., a prostaglandin)
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the sample compound in a suitable solvent.
-
Acidification: Transfer 20 mL of the sample solution to the reaction vessel and acidify to a pH of 1.8-2.0 using 0.1 M HCl.
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[9]
-
Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]
-
Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin titration by adding small increments of 0.1 M NaOH.
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (less than 0.01 pH unit drift per minute).[9]
-
Endpoint: Continue the titration until the pH reaches approximately 12-12.5.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10] Perform at least three titrations to ensure reproducibility.[9]
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.
Materials:
-
2 mL screw-cap tubes
-
Orbital shaker with temperature control
-
Vacuum filtration apparatus or syringe filters
-
UV-Vis spectrophotometer or LC-MS system
-
Analytical balance
-
Solvent of choice (e.g., phosphate-buffered saline)
-
Test compound
Procedure:
-
Sample Preparation: Weigh an excess amount of the test compound and add it to a 2 mL tube containing the chosen solvent.[11]
-
Equilibration: Seal the tubes and place them on a shaker at a constant temperature for a sufficient duration (e.g., 18 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After shaking, allow the tubes to stand undisturbed to let any undissolved solid settle.
-
Filtration: Carefully collect the supernatant and filter it to remove any remaining solid particles.[11]
-
Quantification: Prepare a series of standard solutions of the compound at known concentrations. Analyze both the filtered sample and the standards using a suitable analytical method like UV-Vis spectrophotometry or LC-MS.
-
Calculation: Construct a calibration curve from the standards and use it to determine the concentration of the compound in the filtered sample, which represents its solubility.[11]
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a precise thermoanalytical technique for determining the melting point and heat of fusion of a substance.
Materials:
-
Differential Scanning Calorimeter
-
Sample and reference pans (typically aluminum)
-
Analytical balance
-
Test compound
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (approximately 2 mg) into a DSC pan and seal it.[12]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC measurement chamber.[13]
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 2 °C/min) over a temperature range that encompasses the expected melting point.[12] The chamber is typically purged with an inert gas like nitrogen.[12]
-
Data Acquisition: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This data is plotted as a heat flow versus temperature thermogram.
-
Analysis: The melting point is determined from the resulting thermogram. For pure compounds, it is often taken as the onset temperature of the endothermic melting peak.[14] The area under the peak corresponds to the heat of fusion.
Signaling Pathways of this compound Derivatives
This compound derivatives, particularly prostaglandins, exert their diverse physiological effects by interacting with specific G protein-coupled receptors (GPCRs). The signaling cascade initiated by Prostaglandin F2α (PGF2α) is a well-studied example.
Upon binding to its receptor (the FP receptor), PGF2α activates a signaling cascade primarily through the Gαq protein.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses, such as smooth muscle contraction and inhibition of adipocyte differentiation.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin F2alpha inhibits adipocyte differentiation via a G alpha q-calcium-calcineurin-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin prodrugs VI: structure-thermodynamic activity and structure-aqueous solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. scielo.br [scielo.br]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. s4science.at [s4science.at]
- 15. Mechanisms of prostaglandin F2 alpha and histamine-induced contractions in human chorionic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Prostanoic Acid Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid metabolites, a class of bioactive lipids derived from the oxygenation of polyunsaturated fatty acids, play pivotal roles in a myriad of physiological and pathological processes. This family includes prostaglandins, isoprostanes, and thromboxanes, which are key mediators of inflammation, oxidative stress, and cardiovascular function. Accurate and sensitive quantification of these metabolites in biological matrices is crucial for understanding disease mechanisms, identifying novel biomarkers, and accelerating drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[1] This document provides detailed application notes and protocols for the robust quantification of a panel of this compound metabolites in human plasma using LC-MS/MS.
Signaling Pathway of this compound Metabolites
This compound metabolites are synthesized via complex enzymatic and non-enzymatic pathways, primarily from arachidonic acid. The cyclooxygenase (COX) pathway leads to the formation of prostaglandins and thromboxanes, while the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid generates isoprostanes, which are reliable markers of oxidative stress.
Caption: Arachidonic Acid Cascade.
Experimental Workflow
The quantification of this compound metabolites from biological samples involves several critical steps, from sample preparation to data analysis. A typical workflow is outlined below.
Caption: LC-MS/MS Workflow for this compound Metabolites.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of a broad range of this compound metabolites from human plasma.
Materials:
-
Human plasma collected in EDTA tubes containing an antioxidant (e.g., butylated hydroxytoluene, BHT).
-
Internal Standard (IS) solution (e.g., a mixture of deuterated prostaglandins and isoprostanes).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
SPE cartridges (e.g., Oasis HLB, 30 mg).
-
SPE manifold.
-
Nitrogen evaporator.
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard mixture. Vortex briefly.
-
Add 600 µL of 0.1% formic acid in water and vortex.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Optimized for the specific instrument.
-
MRM Transitions: See Table 2 for a list of representative MRM transitions.
Data Presentation
The following tables summarize the quantitative data for a selection of key this compound metabolites. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Prostaglandin E2 (PGE2) | 0.1 - 100 | 0.1 | 85 - 110 | [2] |
| Prostaglandin D2 (PGD2) | 0.1 - 100 | 0.1 | 88 - 105 | [2] |
| Prostaglandin F2α (PGF2α) | 0.05 - 50 | 0.05 | 90 - 112 | [3] |
| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | 0.05 - 50 | 0.05 | 92 - 108 | [1][3] |
| Thromboxane B2 (TXB2) | 0.2 - 200 | 0.2 | 83 - 115 | [2] |
Table 2: Representative LC-MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Prostaglandin E2 (PGE2) | 351.2 | 271.2 | 20 | [4] |
| Prostaglandin D2 (PGD2) | 351.2 | 271.2 | 20 | [4] |
| Prostaglandin F2α (PGF2α) | 353.2 | 193.1 | 25 | [3][5] |
| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | 353.2 | 193.1 | 25 | [3][5] |
| Thromboxane B2 (TXB2) | 369.2 | 169.1 | 22 | [2] |
| PGE2-d4 (Internal Standard) | 355.2 | 275.2 | 20 | [4] |
| PGF2α-d4 (Internal Standard) | 357.2 | 197.1 | 25 | [3] |
Conclusion
The protocols and data presented in this application note provide a robust framework for the quantification of this compound metabolites in human plasma by LC-MS/MS. The detailed methodologies for sample preparation and instrumental analysis, combined with the comprehensive quantitative data, will enable researchers, scientists, and drug development professionals to implement these powerful analytical techniques in their own laboratories. The accurate measurement of these critical lipid mediators will undoubtedly contribute to a deeper understanding of their roles in health and disease, ultimately leading to the development of new diagnostic and therapeutic strategies.
References
- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Elucidation of Prostanoic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid is the parent C20 fatty acid from which all prostaglandins are derived.[1][2] Its derivatives are physiologically active lipid compounds that play crucial roles in a myriad of biological processes, making their structural characterization essential in drug development and biomedical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, conformation, and dynamics.[3] These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of this compound and its derivatives.
Data Presentation: Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (COOH) | 10.0 - 12.0 | br s | 1H | - |
| H-2 | 2.35 | t | 2H | ~7.5 |
| H-3 | 1.63 | m | 2H | - |
| H-4 to H-7, H-13 to H-19 (Chain CH₂) | 1.25 - 1.40 | m | 24H | - |
| H-8, H-12 (Cyclopentane CH) | 1.50 - 1.80 | m | 2H | - |
| H-9, H-10, H-11 (Cyclopentane CH₂) | 1.10 - 1.70 | m | 6H | - |
| H-20 | 0.88 | t | 3H | ~6.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~180 |
| C-2 | ~34.0 |
| C-3 | ~24.7 |
| C-4 to C-7 (Chain CH₂) | 29.0 - 30.0 |
| C-8, C-12 (Cyclopentane CH) | 35.0 - 45.0 |
| C-9, C-10, C-11 (Cyclopentane CH₂) | 25.0 - 35.0 |
| C-13 to C-19 (Chain CH₂) | 29.0 - 32.0 |
| C-20 | ~14.1 |
| Methylene Envelope (several chain CH₂) | ~22.7 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]
-
Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound and its derivatives.[3] Other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used depending on the solubility of the specific derivative.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For quantitative NMR (qNMR), a certified internal standard with a known concentration, such as maleic acid or 1,4-dioxane, should be accurately weighed and added to the sample.
-
Dissolution and Transfer : Ensure the sample is fully dissolved in the deuterated solvent. If necessary, gently warm the sample or use a vortex mixer. Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
1D NMR Spectroscopy Protocol (¹H and ¹³C)
-
Spectrometer Setup : The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure high resolution and optimal lineshape.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. For accurate integration in quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest is crucial, along with a 90° pulse angle.[3]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy Protocols
2D NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5]
-
Pulse Program : cosygpqf (or similar gradient-selected, phase-cycled sequence).
-
Spectral Width (F2 and F1) : Set to cover the entire ¹H chemical shift range (e.g., 0-12 ppm).
-
Number of Scans (ns) : 2-8 scans per increment.
-
Number of Increments (F1) : 256-512 increments.
-
Relaxation Delay (d1) : 1-2 seconds.
The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[5]
-
Pulse Program : hsqcedetgpsisp2 (or similar for multiplicity editing).
-
Spectral Width (F2) : Covers the ¹H chemical shift range (e.g., 0-12 ppm).
-
Spectral Width (F1) : Covers the ¹³C chemical shift range (e.g., 0-185 ppm).
-
Number of Scans (ns) : 4-16 scans per increment.
-
Number of Increments (F1) : 128-256 increments.
-
Relaxation Delay (d1) : 1-2 seconds.
The HMBC experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation), which is key for connecting different spin systems.[5]
-
Pulse Program : hmbcgplpndqf (or similar).
-
Spectral Width (F2) : Covers the ¹H chemical shift range (e.g., 0-12 ppm).
-
Spectral Width (F1) : Covers the ¹³C chemical shift range (e.g., 0-185 ppm).
-
Number of Scans (ns) : 8-32 scans per increment.
-
Number of Increments (F1) : 256-512 increments.
-
Relaxation Delay (d1) : 1.5-2.5 seconds.
The NOESY experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation.
-
Pulse Program : noesygpph (or similar).
-
Spectral Width (F2 and F1) : Set to cover the entire ¹H chemical shift range (e.g., 0-12 ppm).
-
Mixing Time (d8) : 300-800 ms (this may need to be optimized).
-
Number of Scans (ns) : 8-16 scans per increment.
-
Number of Increments (F1) : 256-512 increments.
-
Relaxation Delay (d1) : 1-2 seconds.
Visualizations
Experimental Workflow for NMR-based Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a this compound derivative using NMR spectroscopy.
Logical Relationship for Structure Confirmation
This diagram shows the logical flow of using different NMR experiments to piece together the final structure.
References
Application Note: Chiral Separation of Prostanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acids, a class of lipids derived from fatty acids, and their isomers, including prostaglandins, are crucial signaling molecules involved in a myriad of physiological and pathological processes.[1][2][3] The stereochemistry of these molecules is paramount to their biological activity, with different enantiomers often exhibiting distinct or even opposing effects. Consequently, the ability to separate and quantify individual enantiomers is critical for research, drug development, and quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a powerful technique for achieving this enantioseparation.[4][5][6][7]
This application note provides detailed protocols and methodologies for the separation of prostanoic acid isomers using chiral stationary phases. It is intended to serve as a comprehensive guide for researchers and professionals working in areas such as pharmacology, biochemistry, and pharmaceutical analysis.
Prostaglandin Signaling Pathway
Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors on the cell surface.[1][2][8] The activation of these receptors initiates downstream signaling cascades that regulate a wide range of cellular responses. A simplified representation of the prostaglandin E2 (PGE2) signaling pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prostanoic Acid as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid, a 20-carbon fatty acid containing a cyclopentane ring, serves as the fundamental scaffold for prostaglandins, a class of potent, locally acting lipid mediators.[1][2] Although not found in nature itself, its derivatives, the prostaglandins, are ubiquitous in mammalian tissues and play crucial roles in a vast array of physiological and pathological processes.[3][4] These include inflammation, pain perception, regulation of blood pressure, platelet aggregation, and intraocular pressure.[3][5] The diverse biological activities of prostaglandins are mediated through their interaction with a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors.[3][6] This unique structural framework and the ability to modulate critical biological pathways make this compound an exceptionally valuable scaffold for the design and development of novel therapeutics.
This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in drug design, focusing on the synthesis of analogues, their characterization through binding and functional assays, and an overview of their therapeutic applications.
Therapeutic Applications of this compound-Based Drugs
The versatility of the this compound scaffold has led to the development of several clinically significant drugs. These agents are designed to selectively target specific prostanoid receptors, thereby achieving desired therapeutic effects while minimizing off-target side effects.
Glaucoma
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1][7] Its mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which reduces intraocular pressure (IOP).[8][9]
Pulmonary Arterial Hypertension (PAH)
Prostacyclin (PGI2) analogues, such as epoprostenol, treprostinil, and iloprost, are potent vasodilators used in the management of PAH.[2][10][11] These drugs mimic the action of endogenous prostacyclin, leading to vasodilation of pulmonary arteries, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[2][10]
Table 1: Quantitative Data for Selected this compound-Based Drugs
| Drug | Therapeutic Area | Target Receptor | Potency (IC50/EC50/Ki) | Reference |
| Latanoprost | Glaucoma | FP | Reduces IOP by 22-39% | [7] |
| Epoprostenol | Pulmonary Hypertension | IP | - | [12] |
| Treprostinil | Pulmonary Hypertension | IP, DP1, EP2 | High affinity for IP, DP1, and EP2 receptors | [13] |
| Iloprost | Pulmonary Hypertension | IP, EP1 | High affinity for IP and EP1 receptors (Ki 3.9 nM and 1.1 nM, respectively) | [13] |
| Bimatoprost | Glaucoma | FP | - | [14] |
| 15(S)-PGA2 | (Investigational) | - | IC50: 75.4 µM | [15] |
| 15(R)-15-methyl PGA2 | (Investigational) | - | IC50: 136.7 µM | [15] |
| 15(S)-PGE2 | (Investigational) | - | IC50: 312.2 µM | [15] |
| 15(S)-PGF2α | (Investigational) | - | IC50: 334.6 µM | [15] |
Experimental Protocols
Synthesis of this compound Analogues
A cornerstone in the synthesis of many prostaglandin analogues is the Corey lactone , a key bicyclic intermediate.[16][17][18] This approach allows for the stereocontrolled introduction of the functional groups and side chains characteristic of various prostaglandins.
Protocol: Synthesis of a Prostaglandin F2α Analogue via Corey Lactone
This protocol outlines a general synthetic route. Specific reaction conditions and protecting group strategies will vary depending on the target analogue.
-
Preparation of the Corey Lactone: The synthesis typically begins with a Diels-Alder reaction to establish the bicyclic core, followed by a series of stereocontrolling steps to yield the Corey lactone aldehyde.[18][19]
-
Introduction of the ω-Side Chain: The lower (ω) side chain is introduced via a Wittig reaction or a Horner-Wadsworth-Emmons reaction with the Corey lactone aldehyde.
-
Reduction of the Lactone: The lactone is reduced to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
-
Introduction of the α-Side Chain: A second Wittig reaction is employed to introduce the upper (α) side chain.
-
Deprotection and Purification: Removal of protecting groups and subsequent purification by chromatography yields the final prostaglandin analogue.
References
- 1. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 7. Latanoprost - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - IC50 values and inhibition constants (Ki) of prostaglandin inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Prostanoic Acid Derivatives in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid derivatives, a class of lipid autacoids derived from arachidonic acid, are pivotal mediators of inflammation. These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are generated via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways and play complex, often dualistic, roles in the inflammatory cascade. Their synthesis is upregulated in inflamed tissues, contributing to the cardinal signs of inflammation: redness, swelling, pain, and heat.[1] Understanding the intricate signaling pathways of these derivatives is critical for the development of targeted anti-inflammatory therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data to aid researchers in the study of this compound derivatives in inflammation.
Key Signaling Pathways in Inflammation
This compound derivatives exert their effects through complex signaling pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Cyclooxygenase (COX) Pathway
The COX pathway is responsible for the synthesis of prostanoids, including prostaglandins (PGs) and thromboxanes (TXs).[2] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[3][4][5] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3][4]
The pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostanoids.[2] Specific synthases then convert PGH2 into different prostaglandins (e.g., PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2).[6] These prostanoids then bind to their respective G-protein coupled receptors on target cells to elicit downstream effects.[7]
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway leads to the production of leukotrienes and lipoxins.[2][8] The key enzyme, 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4).[2][9] LTA4 is then further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[10] Leukotrienes are potent inflammatory mediators involved in asthma, allergic reactions, and other inflammatory diseases.[11][12]
Data Presentation
Table 1: IC50 Values of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) on COX-1 and COX-2
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various NSAIDs for COX-1 and COX-2 enzymes. A lower IC50 value indicates a more potent inhibitor. The COX-1/COX-2 ratio indicates the selectivity of the drug; a higher ratio suggests greater selectivity for COX-2.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Celecoxib | 82 | 6.8 | 12 | [13] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [13] |
| Etodolac | >100 | 53 | >1.9 | [13] |
| Ibuprofen | 12 | 80 | 0.15 | [13] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [13] |
| Meloxicam | 37 | 6.1 | 6.1 | [13] |
| Nabumetone (6-MNA) | 149 | 230 | 0.65 | [13] |
| NS-398 | 125 | 5.6 | 22 | [13] |
| Piroxicam | 47 | 25 | 1.9 | [13] |
| Rofecoxib | >100 | 25 | >4.0 | [13] |
| SC-560 | 0.0048 | 1.4 | 0.0034 | [13] |
| Etoricoxib | 106 (ratio) | - | 106 | [6] |
| Valdecoxib | 30 (ratio) | - | 30 | [6] |
| Nimesulide | 7.3 (ratio) | - | 7.3 | [6] |
Table 2: Effects of this compound Derivatives on Cytokine and cAMP Production
This table summarizes the effects of various this compound derivatives on the production of inflammatory cytokines and the second messenger cyclic AMP (cAMP).
| Derivative | Cell Type | Stimulus | Effect | Concentration | Reference |
| PGE2 | Human Monocytes | LPS | Increased IL-1 production | Not specified | [14] |
| PGE2 | Murine Macrophages | - | Stimulated IL-6 synthesis | Not specified | [15] |
| PGE2 | Human T-cells | Anti-CD3/PHA | Decreased IL-2 receptor expression | 10⁻⁶ M | [16] |
| PGE1 | Human Monocytes | LPS | Increased IL-1 production | Not specified | [14] |
| PGE1 | Human Monocytes | LPS | Elevated cAMP (58-fold) | Not specified | [14] |
| PGE2 | Human Monocytes | LPS | Elevated cAMP (30-fold) | Not specified | [14] |
| LTB4 | Murine Model of RA | Collagen | Critical role in disease progression | 0.3-10 mg/kg (antagonist) | [3][17] |
| IL-1β | Human Muller Glia | - | Elevated PGE2 (25.1-fold) | 1 ng/mL | [18] |
| IL-1β | Human Muller Glia | - | Elevated PGI2 metabolite (4.36-fold) | 1 ng/mL | [18] |
Experimental Protocols
In Vitro Models
This protocol describes the induction of an inflammatory response in the murine macrophage cell line RAW 264.7 using lipopolysaccharide (LPS) to study the effects of this compound derivatives.
References
- 1. Cytokine gene regulation by PGE2, LTB4 and PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of cAMP production and cyclooxygenase-2 by prostaglandin E(2) and selective prostaglandin receptor agonists in murine osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2-mediated adenosinergic effects on CD14+ cells: Self-amplifying immunosuppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Prostaglandin E2 limits arachidonic acid availability and inhibits leukotriene B4 synthesis in rat alveolar macrophages by a nonphospholipase A2 mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-induced Arthritis Is Reduced in 5-Lipoxygenase-activating Protein-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of prostaglandins and cAMP levels on monocyte IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin E2 and the increase of intracellular cAMP inhibit the expression of interleukin 2 receptors in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Prostanoid signaling in retinal cells elicits inflammatory responses relevant to early-stage diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prostanoic Acid Analogs as Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid, a 20-carbon carboxylic acid, forms the foundational structure for prostaglandins and thromboxanes, collectively known as prostanoids. These lipid mediators are pivotal in a vast array of physiological and pathophysiological processes, including inflammation, pain, fever, platelet aggregation, and blood pressure regulation. The biological effects of prostanoids are mediated through their interaction with a family of nine distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptors (DP1 and DP2), prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1]
The development of synthetic analogs of this compound has been instrumental in elucidating the roles of these individual receptors and has paved the way for novel therapeutic interventions. By modifying the core this compound structure, researchers have engineered potent and selective antagonists for various prostanoid receptors. These antagonists are invaluable tools for dissecting signaling pathways and represent promising drug candidates for a multitude of diseases, including inflammatory disorders, cardiovascular diseases, and cancer.
This document provides detailed application notes and experimental protocols for the characterization of this compound analogs as prostanoid receptor antagonists. It includes a summary of quantitative data for select analogs, step-by-step methodologies for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Analog Antagonism
The following tables summarize the inhibitory activities of representative this compound analogs against various prostanoid receptors. The data is presented as IC50 (half-maximal inhibitory concentration) and Kb (equilibrium dissociation constant of an antagonist) values, providing a quantitative measure of antagonist potency.
Table 1: Antagonistic Activity of 13-Azathis compound Analogs at the Thromboxane A2 (TP) Receptor
| Compound | Agonist | Assay System | Parameter | Value (µM) | Reference |
| trans-13-Azathis compound (trans-APA) | U46619 | Human Platelet Serotonin Release | IC50 | 3.4 | [2] |
| cis-13-Azathis compound (cis-APA) | U46619 | Human Platelet Serotonin Release | IC50 | 8.9 | [2] |
| trans-11a-Homo-13-azathis compound (trans-HAPA) | U46619 | Human Platelet Serotonin Release | IC50 | 9.1 | [2] |
| cis-11a-Homo-13-azathis compound (cis-HAPA) | U46619 | Human Platelet Serotonin Release | IC50 | 8.7 | [2] |
| trans-APA | U46619 | Rat Aorta Contraction | Kb | 7.1 - 13.2 | [2] |
| cis-APA | U46619 | Rat Aorta Contraction | Kb | 7.1 - 13.2 | [2] |
| trans-HAPA | U46619 | Rat Aorta Contraction | Kb | 7.1 - 13.2 | [2] |
| cis-HAPA | U46619 | Rat Aorta Contraction | Kb | 7.1 - 13.2 | [2] |
Table 2: Antagonistic Activity of Fluorinated PGF2α Analogs at the Prostaglandin F2α (FP) Receptor
| Compound | Assay System | Parameter | Value (µM) | Reference |
| AL-8810 | Mouse 3T3 Cells | Ki | 0.2 ± 0.06 | [3] |
| AL-8810 | Rat A7r5 Cells | Ki | 0.4 ± 0.1 | [3] |
| AL-8810 | Human Cloned Ciliary Body-derived FP Receptor | Ki | 1.9 ± 0.3 | [3] |
| AL-8810 | Human Trabecular Meshwork Cells | Ki | 2.6 ± 0.5 | [3] |
| AL-3138 | Various Cell-based Assays | - | Non-competitive Antagonist | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound analogs as receptor antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of a this compound analog for a specific prostanoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the prostanoid receptor of interest
-
Radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors)
-
Unlabeled this compound analog (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target prostanoid receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound analog at various concentrations (typically in triplicate).
-
Radiolabeled ligand at a fixed concentration (usually at or below its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled standard ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the this compound analog.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of a this compound analog to antagonize the effect of an agonist on intracellular cyclic AMP (cAMP) levels, which is relevant for prostanoid receptors coupled to Gs (e.g., EP2, EP4, IP, DP1) or Gi (e.g., EP3, DP2) proteins.
Materials:
-
Cells expressing the prostanoid receptor of interest
-
This compound analog (test compound)
-
Agonist for the target receptor
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the cells into the assay plate and culture overnight.
-
Compound Addition:
-
For Gs-coupled receptors: Pre-incubate the cells with various concentrations of the this compound analog.
-
For Gi-coupled receptors: Pre-incubate the cells with various concentrations of the this compound analog, often in the presence of forskolin to stimulate basal cAMP production.
-
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC50 or EC80) to all wells except the negative control.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the this compound analog.
-
Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Protocol 3: Intracellular Calcium Flux Assay
This assay is suitable for prostanoid receptors coupled to Gq proteins (e.g., EP1, FP, TP), which signal through an increase in intracellular calcium ([Ca2+]i). It measures the ability of a this compound analog to block agonist-induced calcium mobilization.
Materials:
-
Cells expressing the prostanoid receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound analog (test compound)
-
Agonist for the target receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an integrated liquid handler
Procedure:
-
Cell Seeding: Seed the cells into a black-walled, clear-bottom assay plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Add various concentrations of the this compound analog to the wells and incubate for a short period.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist into the wells.
-
Immediately record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the this compound analog.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Signaling Pathways and Structure-Activity Relationships
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
Structure-Activity Relationship of this compound Analogs as Antagonists
The development of selective prostanoid receptor antagonists has been guided by understanding the structure-activity relationships (SAR) of this compound analogs. Key modifications to the this compound scaffold can significantly alter receptor affinity and selectivity.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the characterization of prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostanoic Acid Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acids, a class of lipid compounds derived from fatty acids, are pivotal signaling molecules in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular function. Accurate and sensitive quantification of these molecules is therefore critical in biomedical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the profiling of prostanoic acids. However, due to their low volatility and thermal instability, a chemical derivatization step is imperative to convert them into species suitable for GC-MS analysis.[1][2]
This document provides a detailed protocol for the derivatization of prostanoic acids for subsequent GC-MS analysis, focusing on the widely accepted and highly sensitive pentafluorobenzyl (PFB) ester and trimethylsilyl (TMS) ether derivatization method.[3] This method is considered the "gold standard" for the quantitative analysis of eicosanoids, offering high sensitivity, particularly when coupled with negative-ion chemical ionization (NICI) mass spectrometry.[1][3]
Principle of Derivatization for GC-MS Analysis of Prostanoic Acids
The derivatization process for prostanoic acids typically involves a two-step reaction to increase their volatility and thermal stability:
-
Esterification of the Carboxylic Acid Group: The carboxylic acid moiety is converted into an ester. The most common approach for high sensitivity is the formation of a pentafluorobenzyl (PFB) ester using PFB-bromide (PFB-Br).[3][4] This PFB group is strongly electron-capturing, which significantly enhances the sensitivity of detection by NICI-MS.[1][5]
-
Silylation of Hydroxyl Groups: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[6] This is typically achieved using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][7] This step further increases the volatility and thermal stability of the analyte.[6]
The resulting PFB-TMS derivative of the prostanoic acid is then amenable to separation by gas chromatography and sensitive detection by mass spectrometry.[3]
Experimental Protocol: PFB-TMS Derivatization
This protocol outlines the key steps for the derivatization of prostanoic acids from biological samples prior to GC-MS analysis.
Materials and Reagents
-
This compound standards and internal standards (e.g., deuterated analogs)
-
Pentafluorobenzyl bromide (PFB-Br) solution (1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Acetonitrile, Iso-octane, Hexane (all GC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
Heater block or oven
-
Autosampler vials with inserts
Experimental Workflow Diagram
Caption: Workflow for PFB-TMS derivatization of prostanoic acids for GC-MS analysis.
Step-by-Step Procedure
-
Sample Extraction:
-
Prostanoic acids are first extracted from the biological matrix using solid-phase extraction (SPE).[8] C18 cartridges are commonly used for this purpose.
-
The sample is loaded onto the conditioned and equilibrated SPE cartridge.
-
Interfering substances are washed away with an appropriate solvent.
-
The prostanoic acids are then eluted with a suitable solvent (e.g., ethyl acetate).
-
-
Evaporation:
-
The eluate containing the prostanoic acids is evaporated to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure all solvent is removed.
-
-
Pentafluorobenzyl (PFB) Esterification:
-
Trimethylsilyl (TMS) Etherification:
-
Sample Reconstitution and Analysis:
-
After cooling to room temperature, the derivatized sample is reconstituted in a small volume (e.g., 50 µL) of a non-polar solvent such as iso-octane or hexane.[9]
-
The sample is then transferred to an autosampler vial with a glass insert for GC-MS analysis.
-
An aliquot (typically 1 µL) is injected into the GC-MS system.
-
GC-MS Analysis Parameters
While specific parameters will vary depending on the instrument and the specific prostanoic acids of interest, the following provides a general guideline:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for lipid analysis (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.[8]
-
Temperature Program: An optimized temperature gradient is crucial for the separation of different this compound derivatives. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Negative-ion chemical ionization (NICI) is preferred for PFB derivatives to achieve high sensitivity.[1][3] Methane is commonly used as the reagent gas.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis, monitoring the characteristic ions of the derivatized prostanoic acids.[3][8] For PFB-TMS derivatives, a common ion monitored is the [M-PFB]⁻ anion, which corresponds to the loss of the pentafluorobenzyl group.[3]
-
Quantitative Data Summary
The PFB-TMS derivatization method coupled with GC-NICI-MS allows for the detection and quantification of prostanoic acids at very low concentrations.
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 1 - 10 pg | [11] |
| Limit of Quantitation (LOQ) | 2 - 100 pg on column | [12] |
| Linearity Range | 1 - 100 pg/µL | [12] |
| Recovery | 64.4% - 83% | [2][12] |
Note: These values are illustrative and can vary depending on the specific this compound, the biological matrix, and the instrumentation used.
Signaling Pathway Context: Arachidonic Acid Cascade
The analysis of prostanoic acids is often performed in the context of studying the arachidonic acid cascade, which is the primary biosynthetic pathway for these molecules.
Caption: Simplified overview of the cyclooxygenase (COX) pathway of the arachidonic acid cascade.
Troubleshooting and Considerations
-
Incomplete Derivatization: Ensure all solvents are completely removed before each derivatization step, as moisture can interfere with the reactions. Use fresh derivatization reagents.
-
Low Recovery: Optimize the SPE procedure for the specific biological matrix. Ensure proper pH adjustment of the sample before extraction.
-
Contamination: Use high-purity solvents and reagents. Thoroughly clean all glassware.
-
Thermal Decomposition: While derivatization improves stability, some degradation can still occur in the GC inlet. Optimize the inlet temperature to minimize degradation while ensuring efficient volatilization.[2]
Conclusion
The described protocol for pentafluorobenzyl ester and trimethylsilyl ether derivatization provides a robust and highly sensitive method for the quantitative analysis of prostanoic acids by GC-MS. This approach is well-suited for researchers, scientists, and drug development professionals who require accurate and reliable measurements of these important lipid mediators in various biological samples. While this method is highly effective, it is important to note that liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a powerful technique for prostanoid analysis that may not require derivatization.[12][13][14] The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and the desired level of sensitivity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine [mdpi.com]
- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Quantitative analysis of prostanoids in biological fluids by combined capillary column gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Analysis of A, B, E, and F prostaglandins as pentafluorobenzyl esters by electron-capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Prostanoic Acid in Lipidomics Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid is the foundational 20-carbon fatty acid structure from which all prostanoids, a major class of lipid mediators, are derived.[1][2][3] This family includes prostaglandins, prostacyclins, and thromboxanes, which are potent signaling molecules involved in a vast array of physiological and pathological processes such as inflammation, pain, fever, and cardiovascular function.[1][4][5] In the field of lipidomics, the study of the entire lipid complement of a biological system, this compound and its derivatives are of paramount importance. They not only serve as key analytes for understanding disease mechanisms but are also indispensable tools for the accurate quantification of other lipid species.
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in lipidomics studies, with a focus on their application as internal standards for mass spectrometry-based quantification.
Application Notes
The Central Role of this compound in Prostanoid Biology
Prostanoids are not stored pre-formed within cells; instead, they are synthesized de novo from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.[2] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). PGH2 is then rapidly converted to various biologically active prostanoids by specific synthases.[6] Due to their potent and diverse biological activities, the quantitative analysis of prostanoids is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
This compound Derivatives as Internal Standards in Lipidomics
The accurate quantification of low-abundance lipid mediators like prostanoids in complex biological matrices presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[4][7][8]
A key strategy for achieving accurate and precise quantification with LC-MS/MS is the use of stable isotope-labeled internal standards. Deuterated derivatives of prostaglandins, which are structurally identical to the endogenous analytes but have a higher mass, are commonly employed. These internal standards are added to the sample at the beginning of the extraction process and co-elute with the target analyte during chromatography. By comparing the signal intensity of the endogenous analyte to that of the known concentration of the internal standard, any variability introduced during sample preparation and analysis can be corrected for, leading to highly accurate quantification.[2][4]
For example, deuterated prostaglandin E2 (PGE2-d4) and prostaglandin D2 (PGD2-d4) are frequently used as internal standards for the quantification of their respective endogenous counterparts.[4] The use of a homologous internal standard, a molecule that is structurally and chemically very similar to the analyte, is critical for compensating for any analyte loss during the multi-step extraction and analysis process.[9]
Experimental Protocols
I. Sample Collection and Handling
Proper sample collection and handling are critical to prevent the artificial generation or degradation of prostanoids.
-
Blood/Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). To prevent ex-vivo prostaglandin formation by activated platelets, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin (final concentration of 10 µM), immediately after collection.[10] Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Urine: Collect mid-stream urine samples. To prevent bacterial growth and degradation of analytes, store samples at -80°C immediately after collection.
-
Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity.[3] Store at -80°C until extraction.
II. Solid-Phase Extraction (SPE) of Prostanoids
This protocol is suitable for the extraction of prostanoids from plasma, urine, and tissue homogenates.
Materials:
-
C18 SPE cartridges (e.g., Bond-Elut™, Sep-Pak™)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Formic Acid or Acetic Acid
-
Internal Standard Solution (e.g., a mixture of deuterated prostaglandins in ethanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Plasma/Urine: Thaw the sample on ice. For every 1 mL of sample, add the internal standard solution. Acidify the sample to a pH of 3.5 with 2M hydrochloric acid or formic acid.[7]
-
Tissue: Homogenize the frozen tissue in a suitable buffer on ice. Add the internal standard solution and acidify the homogenate to pH 3.5. Centrifuge to pellet any debris.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of deionized water.[3]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 10 mL of 15% ethanol in water to remove less polar impurities.
-
Wash the cartridge with 10 mL of hexane to elute neutral lipids.[7]
-
-
Elution:
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).[3]
-
III. LC-MS/MS Analysis of Prostanoids
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 90% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each prostanoid and its deuterated internal standard need to be optimized.
Data Presentation
The following tables summarize typical quantitative data obtained from lipidomics studies of prostanoids.
Table 1: LC-MS/MS Method Performance for Prostanoid Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| PGE2 | 351.2 | 271.2 | 0.5 - 20 pg | 2 - 100 pg | 85 - 110 |
| PGD2 | 351.2 | 271.2 | 0.5 - 20 pg | 2 - 100 pg | 80 - 105 |
| PGF2α | 353.2 | 193.1 | 0.5 - 50 pg | 2 - 100 pg | 83 - 116 |
| TXB2 | 369.2 | 169.1 | 1 - 50 pg | 5 - 100 pg | 88 - 112 |
| 6-keto-PGF1α | 369.2 | 163.1 | 1 - 50 pg | 5 - 100 pg | 85 - 115 |
| PGE2-d4 | 355.2 | 275.2 | - | - | - |
| PGD2-d4 | 355.2 | 275.2 | - | - | - |
Data compiled from multiple sources.[7][11] Actual values may vary depending on the specific method and matrix.
Table 2: Representative Concentrations of Prostaglandins in Human Plasma
| Prostaglandin | Healthy Controls (pg/mL) | Condition (e.g., Inflammation) (pg/mL) |
| PGE2 | 1 - 10 | 20 - 200+ |
| PGD2 | 0.5 - 5 | 10 - 100+ |
| PGF2α | 2 - 15 | 30 - 300+ |
| TXB2 | 5 - 50 | 100 - 1000+ |
These are approximate ranges and can vary significantly between individuals and studies.
Mandatory Visualization
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: Prostaglandin E2 signaling through its four receptor subtypes.
Experimental Workflow for Prostanoid Analysis
Caption: Workflow for prostanoid analysis from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Prostaglandins using Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (PGs) are a group of physiologically active lipid compounds that play a crucial role in a wide range of biological processes, including inflammation, pain, fever, and reproduction. Accurate quantification of prostaglandins in biological samples is essential for understanding their physiological and pathological roles and for the development of new therapeutic agents. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are powerful techniques that offer high sensitivity and specificity for the quantification of prostaglandins.
These application notes provide detailed protocols and supporting information for the development and execution of immunoassays for prostaglandin quantification, tailored for researchers, scientists, and professionals in drug development.
Principles of Prostaglandin Immunoassays
Prostaglandins are small molecules and are not immunogenic on their own. Therefore, to produce antibodies against them, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize an animal to produce polyclonal or monoclonal antibodies specific for the prostaglandin of interest.
The most common immunoassay format for prostaglandin quantification is the competitive immunoassay . In this format, the prostaglandin in the sample competes with a labeled prostaglandin (the "tracer") for a limited number of antibody binding sites. The amount of labeled prostaglandin bound to the antibody is inversely proportional to the amount of unlabeled prostaglandin in the sample. The tracer can be labeled with an enzyme for ELISA or a radioisotope for RIA.
Data Presentation: Comparison of Immunoassay Formats
The choice of immunoassay format depends on factors such as the required sensitivity, the available equipment, and safety considerations. Below is a summary of typical performance characteristics for different prostaglandin immunoassays.
| Parameter | Competitive ELISA (PGE2) | Radioimmunoassay (PGF2α) |
| Sensitivity | 4.75 - 13.4 pg/mL | 5 - 10 pg/tube |
| Assay Range | 39.1 - 2500 pg/mL | 5 - 100 pg/tube |
| Intra-assay CV | 4% - 14.5% | 6.54% |
| Inter-assay CV | 10.7% - 15.3% | 9.68% |
| Sample Types | Serum, Plasma, Urine, Saliva, Cell Culture Media | Plasma, Endometrium, Urine |
| Tracer | Enzyme-conjugated PG | Radioisotope-labeled PG |
| Detection | Colorimetric | Scintillation Counting |
| Advantages | Non-radioactive, stable reagents | High sensitivity |
| Disadvantages | May have lower sensitivity than RIA | Radioactive waste, short half-life of tracer |
Experimental Protocols
Protocol 1: Preparation of Prostaglandin-Carrier Protein Conjugate for Antibody Production
This protocol describes the conjugation of a prostaglandin to a carrier protein using the mixed anhydride method, a common procedure for preparing immunogens.
Materials:
-
Prostaglandin (e.g., PGF2α)
-
Bovine Serum Albumin (BSA)
-
N,N-Dimethylformamide (DMF)
-
Tri-n-butylamine
-
Isobutyl chloroformate
-
0.1 M Sodium Bicarbonate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 10 mg of the prostaglandin in 1 mL of DMF.
-
Add 20 µL of tri-n-butylamine and cool the solution to 4°C.
-
Slowly add 10 µL of isobutyl chloroformate while stirring.
-
Continue stirring at 4°C for 30 minutes.
-
In a separate tube, dissolve 20 mg of BSA in 2 mL of 0.1 M sodium bicarbonate.
-
Slowly add the prostaglandin-mixed anhydride solution to the BSA solution with constant stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Dialyze the conjugate extensively against PBS at 4°C for 48 hours, with several changes of buffer, to remove unreacted prostaglandin and other small molecules.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
The conjugate is now ready for immunization or can be stored at -20°C.
Protocol 2: Competitive ELISA for Prostaglandin E2 (PGE2) Quantification
This protocol is a general guideline for a competitive ELISA. Optimal concentrations of antibody and tracer, as well as incubation times, should be determined empirically.
Materials:
-
96-well microplate coated with a capture antibody (e.g., goat anti-mouse IgG)
-
PGE2 standard
-
Samples containing PGE2
-
PGE2-specific monoclonal antibody
-
PGE2-enzyme conjugate (e.g., PGE2-HRP)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Prepare a standard curve by serially diluting the PGE2 standard in Assay Buffer.
-
Add 50 µL of standards and samples to the appropriate wells of the microplate.
-
Add 25 µL of the PGE2-specific monoclonal antibody to each well (except blanks).
-
Add 25 µL of the PGE2-enzyme conjugate to each well (except blanks).
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards. The concentration of PGE2 in the samples can be interpolated from this curve.
Protocol 3: Radioimmunoassay (RIA) for Prostaglandin F2α (PGF2α) Quantification
This protocol outlines a double-antibody RIA procedure. All procedures involving radioactive materials must be performed in compliance with institutional and federal regulations.
Materials:
-
Polypropylene assay tubes
-
PGF2α standard
-
Samples containing PGF2α
-
PGF2α-specific primary antibody (e.g., rabbit anti-PGF2α)
-
Radiolabeled PGF2α (e.g., [³H]PGF2α or [¹²⁵I]PGF2α)
-
Normal rabbit serum (carrier serum)
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Assay Buffer (e.g., PBS with 0.1% gelatin)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a standard curve by serially diluting the PGF2α standard in Assay Buffer.
-
To each assay tube, add 100 µL of standard or sample.
-
Add 100 µL of the PGF2α-specific primary antibody.
-
Add 100 µL of the radiolabeled PGF2α.
-
Vortex and incubate for 24 hours at 4°C.
-
Add 100 µL of normal rabbit serum (diluted according to the secondary antibody manufacturer's instructions).
-
Add 100 µL of the secondary antibody.
-
Vortex and incubate for another 24 hours at 4°C to allow for precipitation of the antibody-antigen complex.
-
Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Add an appropriate volume of scintillation cocktail to the pellet.
-
Vortex and measure the radioactivity in a scintillation counter.
-
A standard curve is generated by plotting the counts per minute (CPM) versus the concentration of the PGF2α standards. The concentration of PGF2α in the samples can be determined from this curve.
Visualizations
Prostaglandin Synthesis and Signaling Pathway
Caption: Prostaglandin E2 synthesis from membrane phospholipids and its subsequent signaling through EP receptors.
Immunoassay Development Workflow
Caption: General workflow for the development of a competitive immunoassay for prostaglandins.
Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive ELISA for prostaglandin quantification.
Radioimmunoassay (RIA) Workflow
Application Notes and Protocols: The Role of Prostanoic Acid and Its Derivatives in Elucidating Prostaglandin Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostanoic acid is the foundational chemical structure from which all prostaglandins are derived.[1][2][3][4] As a 20-carbon fatty acid containing a cyclopentane ring, it provides the essential backbone for this potent class of lipid mediators.[1][2] While not naturally occurring, this compound and its synthetic derivatives are invaluable tools for researchers studying the intricate pathways of prostaglandin synthesis and signaling.[4] Prostaglandins themselves are synthesized in the body from essential fatty acids, primarily arachidonic acid, through the action of prostaglandin H synthases (PGHS), more commonly known as cyclooxygenases (COX).[5][6][7][8]
These application notes will detail the utility of this compound derivatives, specifically 13-azathis compound, in the study of prostaglandin synthase-related activities. Furthermore, standard experimental protocols for assessing prostaglandin synthase (cyclooxygenase) activity using its natural substrate, arachidonic acid, will be provided.
Data Presentation: Inhibitory Effects of 13-Azathis compound Analogs
The following tables summarize the quantitative data on the inhibitory effects of 13-azathis compound (APA) and its analogs on platelet aggregation and vascular smooth muscle contraction. These derivatives act as antagonists at the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, making them useful for studying the downstream effects of prostaglandin synthase activity.[9][10][11][12]
Table 1: Inhibition of U46619-Induced Serotonin Release in Human Platelets by 13-Azathis compound Analogs [10]
| Compound | IC50 (µM) |
| trans-APA | 3.4 |
| cis-APA | 8.9 |
| cis-HAPA | 8.7 |
| trans-HAPA | 9.1 |
U46619 is a stable thromboxane A2 mimetic. HAPA: 11a-homo-13-azathis compound
Table 2: Antagonism of U46619-Induced Contractions in Rat Aorta by 13-Azathis compound Analogs [10]
| Compound | KB (µM) |
| trans-APA | 7.1 - 13.2 |
| cis-APA | 7.1 - 13.2 |
| cis-HAPA | 7.1 - 13.2 |
| trans-HAPA | 7.1 - 13.2 |
KB represents the dissociation constant of the antagonist.
Table 3: Antagonism of Prostanoid-Induced Vascular Contraction in Canine Mesenteric Arteries by 13-Azathis compound [13]
| Agonist | 13-APA Concentration (M) | Dose Ratio (at EC50) |
| PGF2α | 5 x 10-5 | 2.7 ± 0.3 |
| PGE2 | 5 x 10-5 | 3.5 ± 0.9 |
| U-46619 | 5 x 10-5 | 5.2 ± 0.9 |
| PGF2α | 2 x 10-4 | 17.1 ± 3 |
| PGE2 | 2 x 10-4 | > 50 |
| U-46619 | 2 x 10-4 | 23.3 ± 5.7 |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in prostaglandin synthesis and the experimental procedures used to study them, the following diagrams are provided.
Caption: Prostaglandin Synthesis Pathway from Arachidonic Acid.
Caption: General Experimental Workflow for a COX Activity Assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Cyclooxygenase (COX) Activity
This protocol provides a general method for measuring the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.[14]
Materials:
-
Purified COX enzyme or microsomal preparation
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Cofactor Solution: Hematin in a suitable solvent
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic Acid Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of Hematin.
-
Prepare a stock solution of TMPD.
-
Prepare a stock solution of arachidonic acid.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the Assay Buffer.
-
Add the Hematin solution to each well to achieve the final desired concentration.
-
Add the enzyme sample (or purified COX for a positive control). For background wells, add buffer instead of the enzyme.
-
Add the TMPD solution to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Read the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD).
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of the sample wells.
-
Calculate the COX activity based on the change in absorbance over time, using the molar extinction coefficient of the oxidized TMPD.
-
Protocol 2: Evaluating the Effect of 13-Azathis compound on Platelet Aggregation
This protocol outlines a method to assess the inhibitory effect of 13-azathis compound on platelet aggregation induced by a thromboxane A2 mimetic.
Materials:
-
Human platelet-rich plasma (PRP)
-
13-Azathis compound (13-APA)
-
U46619 (thromboxane A2 mimetic)
-
Platelet aggregometer
-
Saline solution
Procedure:
-
PRP Preparation:
-
Obtain fresh human blood and prepare PRP by centrifugation.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of PRP with varying concentrations of 13-APA or vehicle control for a specified time at 37°C.
-
-
Induction of Aggregation:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Add U46619 to each cuvette to induce platelet aggregation.
-
-
Measurement and Analysis:
-
Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Determine the maximum aggregation for each concentration of 13-APA.
-
Calculate the IC50 value of 13-APA by plotting the percentage of inhibition of aggregation against the log concentration of 13-APA.
-
Conclusion
While this compound itself is not a direct substrate for prostaglandin synthase, its structural framework is fundamental to the entire class of prostaglandins. The study of this compound derivatives, such as 13-azathis compound, provides critical insights into the downstream signaling events initiated by the products of prostaglandin synthase. By employing these derivatives as pharmacological tools in conjunction with standard enzyme activity assays, researchers can effectively dissect the complex roles of prostaglandins in health and disease, paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 9. The thromboxane antagonist, 13-azathis compound, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azathis compound analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-Azathis compound: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13-Azathis compound: a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of prostanoid-induced vascular contraction by 13-azathis compound (13-APA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Prostanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of prostanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side-products encountered during this compound synthesis?
A1: The synthesis of this compound is a multi-step process, and side-products can arise at various stages. The most common classes of side-products include:
-
Lactones: Intramolecular cyclization can lead to the formation of various lactones, such as 1,9-, 1,11-, and 1,15-lactones.[1][2] This is particularly prevalent in syntheses involving the Corey lactone intermediate.
-
Diastereomers and Epimers: Due to the multiple chiral centers in this compound, the formation of incorrect stereoisomers is a significant challenge. Lack of stereocontrol in key reactions can lead to a mixture of diastereomers or epimerization at sensitive centers.[1][3]
-
Wittig Reaction Byproducts: The Wittig reaction, commonly used to install the alpha and omega side chains, can produce a mixture of Z- and E-isomers of the double bond.[4][5] The ratio of these isomers depends on the stability of the ylide and the reaction conditions.
-
Baeyer-Villiger Oxidation Byproducts: The Baeyer-Villiger oxidation, used to form the Corey lactone, can yield side-products such as dehydration products, hydroperoxide derivatives, and isomers of the starting ketone, particularly when using hydrogen peroxide as the oxidant.[6]
-
Incomplete Reactions: Failure to drive reactions to completion can result in the carry-over of starting materials or intermediates into subsequent steps, complicating purification.
-
Rearrangement Products: Unwanted rearrangements of intermediates can occur, particularly under acidic or basic conditions, leading to structurally isomeric impurities.
Q2: How can I minimize the formation of the unwanted Z-isomer during the Wittig reaction for the α-chain installation?
A2: The formation of the desired E-isomer is favored by using a stabilized ylide. Stabilized ylides are less reactive and allow for equilibration to the more thermodynamically stable E-alkene.[4][5]
Troubleshooting Steps:
-
Ylide Selection: Employ a stabilized ylide, for example, one bearing an electron-withdrawing group like an ester or a ketone.
-
Reaction Conditions:
-
Solvent: Aprotic, non-polar solvents are generally preferred.
-
Additives: The presence of lithium salts can sometimes influence the stereochemical outcome, though their effect can be complex.[7] For non-stabilized ylides, performing the reaction in DMF in the presence of LiI or NaI can favor the Z-isomer if that is the desired product.[7]
-
Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the thermodynamically more stable E-isomer with stabilized ylides.
-
-
Alternative Methods: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is known to provide excellent selectivity for the E-alkene.[8]
Q3: I am observing significant epimerization at C-15 during my synthesis. What are the likely causes and how can I prevent this?
A3: Epimerization at C-15, which bears a hydroxyl group in many prostaglandins, is a common issue, often occurring during the reduction of the C-15 ketone or under non-neutral pH conditions.
Troubleshooting Steps:
-
Reduction of the C-15 Ketone:
-
Reagent Choice: Use a stereoselective reducing agent. Bulky hydride reagents often provide better stereocontrol.
-
Temperature: Perform the reduction at low temperatures to enhance stereoselectivity.
-
-
pH Control: Throughout the workup and purification steps, maintain a neutral pH whenever possible. Exposure to acidic or basic conditions can catalyze the epimerization of the C-15 alcohol.
-
Protecting Groups: If epimerization persists, consider protecting the C-15 hydroxyl group after its formation to prevent isomerization in subsequent steps.
Q4: My Baeyer-Villiger oxidation to form the Corey lactone is giving low yields and multiple byproducts. How can I optimize this step?
A4: The Baeyer-Villiger oxidation is a critical step and its success depends on the choice of oxidant and reaction conditions.
Troubleshooting Steps:
-
Oxidant Choice:
-
m-CPBA (meta-chloroperoxybenzoic acid) is a commonly used and often reliable oxidant for this transformation.[8][9]
-
Hydrogen peroxide can be used, but it may lead to more side-products like hydroperoxide derivatives and isomers.[6] If using H2O2, careful control of reaction conditions is crucial.
-
Trifluoroperacetic acid (TFPAA) is a more reactive oxidant that can be effective for less reactive ketones.[10]
-
-
Reaction Conditions:
-
Solvent: Dichloromethane or chloroform are common solvents.
-
Temperature: The reaction is typically run at or below room temperature. Overheating can lead to decomposition and side reactions.
-
pH: The reaction is generally performed under neutral or slightly acidic conditions. The addition of a buffer, such as sodium bicarbonate, can help to neutralize the carboxylic acid byproduct and prevent acid-catalyzed side reactions.
-
-
Purification: Careful chromatographic purification is usually necessary to separate the desired lactone from unreacted starting material and byproducts.
Troubleshooting Guide: Common Side-Products in this compound Synthesis
| Side-Product Class | Potential Cause | Troubleshooting and Mitigation Strategies |
| Lactones (e.g., 1,9-, 1,11-, 1,15-lactones) | Intramolecular reaction of the carboxylic acid with a hydroxyl group. | - Use of appropriate protecting groups for hydroxyl functions not involved in the desired reaction.[2]- Careful selection of coupling agents and reaction conditions to favor intermolecular reactions when desired. |
| Diastereomers/Epimers | Lack of stereocontrol in key reactions (e.g., reductions, additions). | - Employ stereoselective reagents and catalysts.[1]- Optimize reaction temperature; lower temperatures often enhance stereoselectivity.- Use chiral auxiliaries or perform resolutions to separate enantiomers early in the synthesis. |
| Z-Isomer from Wittig Reaction | Use of non-stabilized ylides. | - Use stabilized ylides to favor the E-isomer.[4][5]- Employ the Horner-Wadsworth-Emmons (HWE) reaction for better E-selectivity.[8] |
| Baeyer-Villiger Byproducts (dehydration, hydroperoxides) | Suboptimal oxidant or reaction conditions. | - Use m-CPBA as the oxidant.[8][9]- Control the reaction temperature carefully.- Use a buffer to control pH. |
| Hemiacetal Formation | Incomplete reduction of the lactone to the lactol. | - Careful control of the amount of reducing agent (e.g., DIBAL-H).- Optimize reaction time and temperature. |
Experimental Protocols
A detailed, universally applicable experimental protocol is challenging to provide due to the variety of synthetic routes to different this compound derivatives. However, a general workflow based on the widely used Corey synthesis is outlined below, with an emphasis on steps where side-products commonly form.
General Workflow for this compound Synthesis (Corey-type)
References
- 1. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Transformation of prostaglandin D2 to 11-dehydro thromboxane B2 by Baeyer-Villiger oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. synarchive.com [synarchive.com]
- 9. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Prostanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of prostanoic acid and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during key steps of this compound synthesis, particularly the Corey lactone synthesis and the Wittig reaction.
Corey Lactone Synthesis
Question 1: My yield for the Corey lactone synthesis is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in Corey lactone synthesis can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Reagent Quality: The purity of your starting materials and reagents is crucial. Ensure you are using high-quality, dry reagents and solvents, as moisture can interfere with many of the reaction steps.[1]
-
Reaction Conditions:
-
Temperature Control: Many steps in the synthesis are temperature-sensitive. Ensure precise temperature control, especially during the Diels-Alder reaction and subsequent oxidations.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion.
-
-
One-Pot Procedures: Consider adopting a one-pot synthesis protocol. These methods can minimize the loss of intermediates during purification steps and have been shown to significantly improve overall yield, with some procedures reporting yields around 50% for the entire sequence.[1][2][3]
-
Baeyer-Villiger Oxidation: This is a critical step. Ensure the complete conversion of the ketone to the lactone. If yields are low, consider optimizing the oxidant (e.g., m-CPBA, hydrogen peroxide) and reaction conditions.[4]
Question 2: I am observing the formation of side products during the synthesis of the Corey lactone. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can significantly reduce the yield of the desired Corey lactone. Here are some common side reactions and strategies to mitigate them:
-
Epimerization: The stereocenters in the cyclopentane ring are susceptible to epimerization, particularly under harsh basic or acidic conditions. It is important to use mild reagents and control the pH during workup procedures.[5]
-
Over-oxidation or Incomplete Oxidation: During the oxidation steps, it is possible to either over-oxidize certain functional groups or have an incomplete reaction. Carefully choose your oxidizing agent and stoichiometry. For instance, in the Baeyer-Villiger oxidation, ensure the reaction goes to completion without causing unwanted side reactions.[4]
-
Rearrangement Reactions: The bicyclic intermediates in some synthetic routes can be prone to rearrangement. Adhering to established protocols and maintaining optimal reaction conditions can help prevent these unwanted reactions.
Wittig Reaction for Side Chain Installation
Question 3: The yield of my Wittig reaction is poor, and I have a significant amount of unreacted starting material. What should I check?
Answer:
Low conversion in a Wittig reaction is a frequent issue. Here’s a checklist to troubleshoot the problem:
-
Ylide Formation: Incomplete formation of the ylide is a primary cause of low yields.
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the phosphonium salt. Common strong bases include n-butyllithium (n-BuLi) and sodium hydride (NaH).[6][7]
-
Anhydrous Conditions: Ylides are highly moisture-sensitive. All glassware must be flame-dried, and all solvents and reagents must be strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ylide Stability: Some ylides, particularly non-stabilized ones, can be unstable. Consider generating the ylide in situ in the presence of the aldehyde.[7]
-
Reaction Temperature: The initial formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to maintain its stability. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.[7]
Question 4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
Answer:
Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and solubility. Here are several effective methods for its removal:
-
Crystallization/Precipitation:
-
Non-polar Solvents: TPPO has low solubility in non-polar solvents like hexane or a mixture of diethyl ether and pentane. You can often precipitate the TPPO by concentrating the reaction mixture and triturating it with these solvents.[8][9][10][11]
-
Complexation with Zinc Chloride: TPPO forms an insoluble complex with zinc chloride. Adding a solution of ZnCl₂ in ethanol to the reaction mixture can precipitate the TPPO-Zn complex, which can then be removed by filtration.[9][10][12]
-
-
Chromatography:
-
Chemical Conversion: In some cases, TPPO can be converted to a more easily separable derivative, for instance, by reacting it with oxalyl chloride to form an insoluble salt.[9][11]
Question 5: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions:
-
Ylide Type:
-
Solvent Effects: The polarity of the solvent can influence the stereoselectivity. Aprotic, non-polar solvents often favor the (Z)-isomer with non-stabilized ylides.[15]
-
Additives: The presence of lithium salts can decrease the (Z)-selectivity. Using "salt-free" conditions by employing sodium- or potassium-based reagents can enhance the formation of the (Z)-isomer.[6][7][13]
Quantitative Data Summary
The following table summarizes reported yields for key steps in this compound synthesis under different conditions, providing a basis for comparison and optimization.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Corey Lactone Synthesis | One-pot synthesis from commercially available starting materials. | ~50% (overall) | [1][2][3] |
| Multi-step synthesis involving Diels-Alder, Baeyer-Villiger, and iodolactonization. | Diels-Alder: >90%, Baeyer-Villiger: ~89%, Iodine removal: 99% | [4] | |
| Wittig Reaction (PGF₂α) | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS, THF/Toluene, 0 °C | 82% (over two steps) | [16] |
| Wittig Reaction (General) | Stabilized ylides with aldehydes in aqueous NaHCO₃. | 66% (E/Z 92:8) | [17] |
| Non-stabilized ylides under salt-free conditions. | Generally high Z-selectivity | [6][13] |
Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis of Corey Lactone
This protocol is adapted from procedures that emphasize efficiency and yield by minimizing intermediate purification steps.[1][2][3]
-
Domino Michael/Michael Reaction: In a flame-dried flask under an inert atmosphere, combine the appropriate α,β-unsaturated aldehyde and keto-ester in a suitable solvent (e.g., isopropanol). Add the organocatalyst (e.g., a prolinol derivative) and an additive like p-nitrophenol. Stir at room temperature until the reaction is complete as monitored by TLC.
-
Reduction: Cool the reaction mixture and add a stereoselective reducing agent (e.g., LiAlH(OtBu)₃) to reduce the aldehyde and ketone functionalities.
-
Lactonization and Silyl Group Transformation: Quench the reaction with an acid (e.g., HBF₄) to facilitate lactone formation. If a silyl protecting group is present, this step can also promote its transformation.
-
Oxidation and Final Product Formation: After solvent exchange, treat the intermediate with an oxidizing agent (e.g., H₂O₂ and KF in DMF/H₂O) to afford the Corey lactone diol.
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: Wittig Reaction for Prostaglandin F₂α Synthesis
This protocol is a general procedure for the introduction of the α-chain in prostaglandin synthesis.[16]
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide in a mixture of anhydrous THF and toluene. Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as potassium hexamethyldisilazide (KHMDS) dropwise. Stir the resulting orange-red solution at 0 °C for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: To the ylide solution, add a solution of the prostaglandin intermediate aldehyde (derived from the Corey lactone) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the aldehyde is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to separate the desired prostaglandin from triphenylphosphine oxide.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low Wittig reaction yields.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shenvilab.org [shenvilab.org]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Workup [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin Quantification Assays: Technical Support Center
Welcome to the Technical Support Center for Prostaglandin Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during prostaglandin analysis.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common methods for prostaglandin quantification?
A1: The most prevalent methods for quantifying prostaglandins are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] ELISA is a high-throughput method based on antibody-antigen competition, while LC-MS/MS offers high sensitivity and selectivity, allowing for the simultaneous analysis of multiple prostanoids without the need for derivatization.[1][3] Gas chromatography-mass spectrometry (GC-MS) is another sensitive technique but often requires laborious sample preparation, including derivatization.[1]
Q2: How should I collect and store my samples for prostaglandin analysis?
A2: Proper sample collection and storage are critical for accurate results. Prostaglandin synthesis can be initiated by sample handling, so it is crucial to inhibit cyclooxygenase (COX) activity immediately after collection.
-
Serum and Plasma: Collect blood in tubes containing an inhibitor like indomethacin (final concentration of ~10 µg/mL).[4][5] For serum, allow the blood to clot at room temperature for 30 minutes before centrifugation. For plasma, use heparin or EDTA as an anticoagulant and centrifuge within 30 minutes of collection.[4]
-
Cell Culture Supernatants: Remove cells and particulate matter by centrifugation.[4][5]
-
Urine: Collect mid-stream urine in a sterile container and centrifuge to remove particulates.[4]
Immediately after processing, assay the samples or aliquot and store them at ≤ -80°C to minimize degradation, especially for unstable prostaglandins like PGD2.[1][4][6] Avoid repeated freeze-thaw cycles.[4]
Q3: My prostaglandin values are below the detection limit of the assay. What can I do?
A3: If your sample concentrations are too low, you may need to perform an extraction and concentration step. Solid-phase extraction (SPE) is a common method for this purpose.[2][5] This procedure helps to concentrate the prostaglandins and remove interfering substances from the sample matrix.[5]
ELISA-Specific
Q4: I am observing high background in my ELISA. What are the possible causes and solutions?
A4: High background can obscure your results and is a common issue. Here are some potential causes and their remedies:
| Probable Cause | Solution/Action |
| Insufficient Washing | Increase the number of wash cycles. Ensure complete aspiration of wash buffer after each wash. Adding a 20-30 second soak time between washes can also be beneficial.[7][8] |
| Ineffective Blocking | Increase the blocking incubation time or the concentration of the blocking agent (e.g., BSA or casein).[8] |
| High Incubation Temperature | Ensure all incubations are performed at the temperature specified in the protocol, typically room temperature (25°C).[7] |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent and sample.[5] Ensure the TMB substrate has not been exposed to light, which can cause it to turn blue prematurely.[7] |
| Excess Antibody Concentration | If developing your own assay, you may need to optimize the concentration of the capture or detection antibody.[8][9] |
Q5: My standard curve is poor or has a low R² value. How can I troubleshoot this?
A5: A reliable standard curve is essential for accurate quantification. Issues with the standard curve often stem from preparation or pipetting errors.
| Probable Cause | Solution/Action |
| Improper Standard Preparation | Briefly centrifuge the standard vial before opening. Ensure it is completely dissolved in the correct diluent. Prepare fresh standards for each assay, as diluted standards can degrade.[5][10] |
| Inaccurate Pipetting | Use calibrated pipettes and pre-rinse tips with the solution before dispensing. Pipette standards and samples consistently to the bottom of the wells.[10] |
| Incorrect Curve Fitting | Use the appropriate regression analysis for a competitive ELISA, which is typically a four-parameter logistic (4-PL) fit, resulting in a sigmoidal curve.[10] |
| Reagent Issues | Do not mix or substitute reagents from different kit lots.[4][10] Ensure all reagents are brought to room temperature before use. |
Q6: I am seeing high variability between my duplicate or replicate wells. What could be the cause?
A6: High coefficient of variation (CV) between replicates can compromise the reliability of your data.
| Probable Cause | Solution/Action |
| Inconsistent Pipetting Technique | Ensure consistent pipetting volume and technique across all wells.[10] |
| Incomplete Washing | Inadequate washing can leave residual unbound reagents, leading to inconsistent results.[5] Ensure all wells are washed thoroughly and consistently. |
| Plate Sealing and Incubation | Use a plate sealer during incubations to prevent evaporation, which can concentrate reagents and affect results.[11] Ensure consistent incubation times and temperatures for all wells.[5] |
| Well Contamination | Be careful not to splash reagents between wells. Add reagents to the side of the well to avoid contamination.[10] |
LC-MS/MS-Specific
Q7: My signal intensity is low or inconsistent in my LC-MS/MS analysis. What should I investigate?
A7: Low and variable signal intensity in LC-MS/MS can be due to several factors, most notably matrix effects and analyte degradation.
| Probable Cause | Solution/Action |
| Ion Suppression (Matrix Effects) | The presence of co-eluting compounds from the sample matrix can suppress the ionization of your target analyte.[6][12] To mitigate this, improve your sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6] Optimizing chromatography to separate the analyte from the suppression zone is also effective.[6] |
| Analyte Degradation | Prostaglandins can be unstable.[6] Ensure proper storage at -80°C and minimize freeze-thaw cycles.[6] For unstable prostaglandins like PGD2, sample preparation time should be minimized (ideally less than 8 hours).[1][13] |
| Suboptimal Ionization | Optimize mass spectrometer parameters. For prostaglandins, negative ion mode electrospray ionization (ESI) is often preferred due to the carboxylic acid group.[6] |
| Use of an Inappropriate Internal Standard | A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is crucial to compensate for matrix effects and variations in sample preparation and instrument response.[6] For accurate quantification of multiple prostaglandins, using a corresponding SIL-IS for each analyte is recommended due to differences in stability and ionization efficiency.[1] |
Q8: How do I assess for matrix effects in my LC-MS/MS assay?
A8: A post-column infusion experiment is a common method to qualitatively identify regions of ion suppression.[6] In this experiment, a constant flow of the prostaglandin standard is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the signal at a specific retention time indicates the presence of matrix components causing ion suppression.[6] For quantitative assessment, a post-extraction spiking method can be used to calculate a matrix factor.[12]
Experimental Protocols
Prostaglandin E2 (PGE2) Competitive ELISA Protocol
This protocol provides a general workflow for a competitive ELISA. Always refer to the specific instructions provided with your kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition : Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction : Add the PGE2-enzyme conjugate (e.g., HRP-conjugated PGE2) to each well. This initiates the competitive binding between the PGE2 in the sample/standard and the labeled PGE2 for the limited antibody binding sites on the plate.[10]
-
Incubation : Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).
-
Washing : Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This step removes any unbound reagents.[5]
-
Substrate Addition : Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.[4]
-
Incubation : Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light.[4][7]
-
Stop Reaction : Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[4]
-
Read Plate : Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[10]
-
Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in your samples.
Sample Preparation for LC-MS/MS using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting prostaglandins from biological fluids.
-
Sample Acidification : Acidify the sample (e.g., plasma, urine) to a pH of approximately 3.5 using an acid like 2N HCl.[5][10] Let it sit for about 15 minutes at 4°C.[10]
-
Centrifugation : Centrifuge the sample to remove any precipitated material.[5][10]
-
Column Conditioning : Prepare a C18 SPE column by washing it with ethanol (e.g., 10 mL) followed by deionized water (e.g., 10 mL).[5]
-
Sample Loading : Apply the acidified sample to the conditioned SPE column.[5][10]
-
Washing : Wash the column with a non-polar solvent like hexane to remove interfering lipids, followed by a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[6][10]
-
Elution : Elute the prostaglandins from the column using a stronger organic solvent, such as ethyl acetate or methanol.[6][10]
-
Evaporation and Reconstitution : Evaporate the eluent to dryness under a stream of nitrogen.[6][10] Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[6][10]
Visualizations
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).
Competitive ELISA Workflow
Caption: A typical workflow for a competitive prostaglandin immunoassay.
LC-MS/MS Troubleshooting Logic
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. novateinbio.com [novateinbio.com]
- 8. arp1.com [arp1.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Prostanoic Acid Derivatization for GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of prostanoic acid derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the derivatization and analysis of prostanoic acids.
1. Derivatization Issues
| Question | Answer |
| Why is my derivatization reaction incomplete? | Incomplete derivatization can be caused by several factors: * Presence of Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] * Insufficient Reagent: A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on the analyte.[1] * Suboptimal Reaction Conditions: The reaction time and temperature may need to be optimized. While some reactions proceed quickly at room temperature, others, especially with sterically hindered groups, may require heating for extended periods.[1] * Sample Insolubility: If the dried sample extract does not dissolve in the derivatization reagent, the reaction will not proceed efficiently. In such cases, adding a small amount of a solvent like pyridine can help to dissolve the sample before adding the derivatization reagent. |
| I am seeing multiple peaks for a single prostaglandin in my chromatogram. What could be the cause? | Multiple peaks for a single analyte can arise from: * Incomplete Derivatization: Partially derivatized molecules will have different retention times. * Formation of Isomers: Keto-prostaglandins can form syn- and anti- oxime isomers during derivatization with reagents like methoxyamine hydrochloride, leading to two separate peaks.[2] * Thermal Degradation: Prostaglandin derivatives can be thermally labile. Degradation in the hot GC injection port can lead to the formation of breakdown products that appear as extra peaks.[3] |
| Why are my peak shapes poor (e.g., tailing or fronting)? | Poor peak shape is a common issue in GC-MS analysis: * Peak Tailing: This is often caused by active sites in the GC system (e.g., in the injector liner or on the column) that interact with the analyte. Ensure the use of a properly deactivated liner and column. If tailing persists, trimming a small portion from the front of the column may help. * Peak Fronting: This typically indicates column overload. Try diluting the sample or increasing the split ratio. |
| How can I improve the stability of my trimethylsilyl (TMS) derivatives? | TMS derivatives of prostaglandins can be sensitive to hydrolysis.[4] To improve their stability: * Ensure Anhydrous Conditions: As mentioned, moisture is a primary cause of derivative degradation. * Prompt Analysis: Analyze the derivatized samples as soon as possible.[5] * Proper Storage: If immediate analysis is not possible, store the derivatized samples under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) to minimize degradation.[6] |
| What are potential by-products of derivatization with pentafluorobenzyl bromide (PFB-Br)? | The derivatization of carboxylic acids with PFB-Br can sometimes lead to the formation of by-products. The reaction of carbonate with PFB-Br can form PFB-OCOOH and O=CO2−(PFB)2.[7] It is also known that the PFB-Br reagent itself can contain trace amounts of formate, propionate, and butyrate, which can be removed by washing the reagent with water.[8] |
2. GC-MS Analysis Issues
| Question | Answer |
| What is a good starting point for the GC injection port temperature? | A common starting temperature for the injection port is 250 °C. However, for high molecular weight compounds, temperatures of 275 °C or 300 °C may be necessary.[9] It is crucial to find a balance, as excessively high temperatures can lead to the thermal degradation of labile prostaglandin derivatives. |
| How do I optimize the oven temperature program? | A good starting point for a temperature program is an initial temperature of 180°C, held for 1 minute, followed by a ramp of 20°C/min to 310°C, and a final hold for 5 minutes.[9] The ramp rate can be adjusted to improve the separation of closely eluting peaks. A slower ramp rate will generally provide better resolution. |
| I am experiencing a noisy or drifting baseline. What should I do? | A noisy or drifting baseline can be caused by: * Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," leading to a rising baseline. * Contamination: Contamination in the carrier gas, injector, or column can lead to a noisy baseline and ghost peaks. Ensure high-purity carrier gas and perform regular maintenance of the injector port, including changing the septum and liner. |
| My retention times are not consistent between runs. Why? | Fluctuations in retention times can be due to: * Leaks in the System: Check for leaks at the injector, column fittings, and septum. * Inconsistent Carrier Gas Flow: Ensure the carrier gas flow rate is stable and accurately controlled. * Column Contamination: Buildup of non-volatile residues on the column can affect retention times. Baking out the column at a high temperature (below its maximum limit) can help remove these contaminants. |
Data Presentation: Comparison of Derivatization Reagents
The choice of derivatization reagent is critical for successful GC-MS analysis of prostanoic acids. The following tables summarize the performance of common silylating agents.
Table 1: Performance Comparison of Silylating Agents for Anabolic Steroid Analysis (as a proxy for complex molecules)
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [10] |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [10] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [10] |
Note: This data for anabolic steroids provides a useful comparison for the derivatization of complex biological molecules. Specific performance for prostanoic acids may vary.
Table 2: General Characteristics of Common Silylating Reagents
| Reagent | By-product Volatility | Reactivity | Notes |
| BSTFA | High | Strong | By-products are more volatile than those of BSA, leading to less interference in the chromatogram.[11] |
| MSTFA | Very High | Stronger than BSTFA | Often considered the most volatile silylating reagent, making it ideal for trace analysis.[11] |
| TMCS | HCl (corrosive) | Catalyst | Often added in small percentages (e.g., 1%) to silylating reagents like BSTFA to increase their reactivity, especially for hindered hydroxyl groups.[12] |
Experimental Protocols
A widely used and effective method for the derivatization of prostanoic acids involves a two-step process: esterification of the carboxylic acid group with PFB-Br, followed by silylation of the hydroxyl groups with a reagent like BSTFA.
Protocol: Two-Step Derivatization of Prostanoic Acids with PFB-Br and BSTFA
1. Materials:
-
Dried this compound extract
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS vials with inserts
2. Procedure:
-
Step 1: Pentafluorobenzyl (PFB) Esterification
-
To the dried this compound extract in a reaction vial, add 50 µL of the PFB-Br solution and 10 µL of DIPEA.
-
Cap the vial tightly and heat at 45°C for 30 minutes.
-
After incubation, evaporate the reagents to complete dryness under a gentle stream of nitrogen gas.
-
-
Step 2: Trimethylsilylation (TMS) of Hydroxyl Groups
-
To the dried PFB esters, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.
-
Tightly cap the vial and heat at 60°C for 45 minutes to form the TMS ethers.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. Recommended GC-MS Parameters:
The following are general starting parameters that should be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 310°C, hold for 5 min.[9] |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Ion Source Temperature | 230°C |
| Interface Temperature | 280°C |
| Reagent Gas | Methane or Ammonia |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: For NICI-MS of PFB/TMS derivatives, the most abundant ion is typically the [M-PFB]⁻ ion, which is often used for selected ion monitoring (SIM) for high sensitivity and specificity.[9][13]
Mandatory Visualizations
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: Prostaglandin E2 (PGE2) signaling through its four receptor subtypes (EP1-4).
Experimental Workflow for this compound Derivatization and GC-MS Analysis
Caption: Workflow for the two-step derivatization of prostanoic acids for GC-MS analysis.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas-liquid chromotography of trimethylsilyl and alkyl oxime-trimethylsilyl derivatives of some prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Determination of prostaglandins and thromboxane as their pentafluorobenzyl-trimethylsilyl derivatives by electron-capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability of Prostanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of prostanoic acid and its biologically active derivatives, the prostaglandins, in various solvents. Due to the limited availability of direct stability data for the synthetic parent compound, this compound, this guide focuses on the well-documented stability of prostaglandins, which serves as a critical reference for handling this compound and its analogues in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability relate to prostaglandins?
This compound is a 20-carbon saturated fatty acid that contains a cyclopentane ring.[1][2][3] It is the foundational structure for prostaglandins, which are physiologically active lipid compounds.[1][2] While this compound itself is not naturally occurring and is synthesized in vitro, its derivatives, the prostaglandins, are found in almost all mammalian tissues and play crucial roles in various physiological processes.[1][2][4] The stability of prostaglandins is a key consideration in their biological activity and experimental handling. Understanding the factors that affect prostaglandin stability can provide valuable insights for working with this compound.
Q2: What are the primary factors that affect the stability of prostaglandins in solution?
The stability of prostaglandins is significantly influenced by several factors:
-
pH: Prostaglandins are generally most stable in a slightly acidic to neutral pH range (optimally between pH 4.0 and 6.0).[5] Both strongly acidic and basic conditions can accelerate degradation.[5]
-
Temperature: Elevated temperatures increase the rate of degradation. For long-term storage, solutions should be kept at -20°C or below.[6]
-
Solvent: Aqueous solutions can promote the degradation of prostaglandins.[5][6] The use of organic solvents or co-solvent systems can enhance stability.
-
Oxygen: Prostaglandins are susceptible to oxidative degradation.[5]
-
Light: Exposure to light can also contribute to the degradation of these compounds.[6]
Q3: What are the recommended solvents for dissolving and storing this compound derivatives (prostaglandins)?
For long-term storage, it is recommended to store prostaglandins as a solid at -20°C. If a stock solution is required, organic solvents are preferred over aqueous solutions. Suitable organic solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)[6]
When preparing solutions, it is advisable to purge the solvent with an inert gas like nitrogen or argon to minimize oxidation.[6] Aqueous solutions should be prepared fresh for each experiment and used within a day.[6]
Troubleshooting Guides
Problem: My prostaglandin solution appears to have lost activity.
-
Possible Cause 1: Improper Storage.
-
Solution: Verify that the compound has been consistently stored at the recommended temperature of -20°C or below in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles.[6]
-
-
Possible Cause 2: Instability in Aqueous Solution.
-
Solution: Aqueous solutions of prostaglandins are not recommended for storage for more than a day.[6] Prepare fresh aqueous solutions for each experiment by diluting a stock solution made in a suitable organic solvent (e.g., DMSO or ethanol).
-
-
Possible Cause 3: Oxidation.
-
Solution: When preparing solutions, purge the solvent with an inert gas. Store solutions in tightly sealed vials to minimize exposure to air. The addition of antioxidants may also be considered for polyunsaturated fatty acids.[7]
-
Problem: The this compound derivative is not dissolving properly.
-
Possible Cause 1: Incorrect Solvent.
-
Solution: Refer to the solubility data for the specific prostaglandin analog. For preparing aqueous solutions, first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute with the aqueous buffer.[6]
-
-
Possible Cause 2: Low Solvent Temperature.
-
Solution: Ensure the solvent is at room temperature before dissolving the compound. Gentle warming or sonication can aid in dissolution, but be cautious of potential degradation at higher temperatures.[6]
-
Data on Prostaglandin Stability
| Solvent/Condition | Temperature | Stability Notes | Reference |
| 10% Dextrose (aqueous) | 30°C | ≥90% stable for 48 hours. The primary degradation product is Prostaglandin A1 (PGA1). | [8] |
| Aqueous Solution | Not specified | Not recommended for storage for more than one day. | [6] |
| Organic Solvents (e.g., Ethanol, DMSO) | -20°C | Recommended for long-term storage of stock solutions. | [6] |
| Strongly Acidic/Basic Conditions | Not specified | Accelerates degradation. | [5] |
Experimental Protocols
Protocol 1: Preparation of a Prostaglandin Stock Solution in an Organic Solvent
-
Allow the solid prostaglandin to equilibrate to room temperature before opening the vial.
-
Add a suitable volume of an anhydrous organic solvent (e.g., DMSO or ethanol) that has been purged with nitrogen gas.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed, light-resistant vial.
Protocol 2: Preparation of a Fresh Aqueous Working Solution
-
Thaw the organic stock solution.
-
Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration immediately before use.
-
Ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system.[6]
Protocol 3: Stability Testing using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the degradation of prostaglandins.
-
Chromatographic Conditions (Example for Alprostadil - PGE1): [5]
-
Column: Kromasil 5 C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : pH 3 Phosphate Buffer (37:63, v/v)
-
Flow Rate: Ramp flow: 0-15 min and 25-40 min at 1.0 mL/min; 15-25 min at 1.5 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm for Alprostadil and 230 nm for its primary degradant, PGA1.
-
-
Procedure: [5]
-
Prepare standard solutions of the prostaglandin and its potential degradation products in the mobile phase.
-
Prepare sample solutions by diluting the formulation under investigation with the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to the standards.
-
Visualizations
Caption: Experimental workflow for handling this compound derivatives.
Caption: Simplified degradation pathway of Prostaglandin E1.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H38O2 | CID 439642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chm.bris.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Prostanoid Predicaments: A Technical Guide to Overcoming Low Recovery in Solid-Phase Extraction
Technical Support Center
Welcome to the technical support center for prostanoid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low prostanoid recovery during solid-phase extraction (SPE). Below, you will find a comprehensive guide structured in a question-and-answer format, detailed experimental protocols, quantitative data for optimizing your methods, and visual aids to clarify experimental workflows.
Troubleshooting Guide: Enhancing Prostanoid Recovery
This section addresses common issues encountered during the solid-phase extraction of prostanoids and offers targeted solutions to improve recovery rates.
Q1: I'm experiencing significantly low recovery of my target prostanoid. What are the most common culprits?
Low recovery of prostanoids during SPE can be attributed to several factors throughout the extraction process. The most frequent issues include improper sample pH, suboptimal selection or conditioning of the SPE cartridge, inefficient sample loading, inadequate washing steps that lead to premature elution, or an incomplete final elution of the analyte.[1][2] Each of these steps must be meticulously optimized to ensure maximal retention and subsequent recovery of the prostanoids.
Q2: How critical is the pH of my sample for prostanoid retention, and what is the optimal range?
The pH of your sample is a critical determinant for the successful retention of prostanoids on reversed-phase SPE sorbents.[1] Prostanoids typically contain a carboxylic acid group. To maximize their retention on nonpolar sorbents like C18, it is essential to acidify the sample to a pH of approximately 3.5.[1] This protonates the carboxylic acid group, rendering the molecule less polar and significantly enhancing its affinity for the stationary phase.[1] Failing to adequately acidify the sample is a very common reason for poor recovery. For instance, including 1% formic acid in the loading mixture has been shown to increase the recovery of various prostaglandins from biological matrices to 90% or higher.[3]
Q3: I suspect my SPE cartridge is the source of the problem. How do I select the appropriate cartridge and prepare it correctly?
Choosing the right SPE sorbent and ensuring its proper preparation are fundamental for good recovery.
-
Sorbent Selection: For extracting prostanoids from aqueous samples like plasma, urine, or tissue homogenates, octadecyl-bonded silica gel (C18) is a widely used and effective stationary phase.[3][4] The nonpolar nature of C18 allows for the retention of the less polar, protonated prostanoids.
-
Cartridge Conditioning: Before applying the sample, the SPE cartridge must be properly conditioned. This typically involves passing a water-miscible organic solvent, such as methanol, through the cartridge to wet the sorbent material.[1][5]
-
Cartridge Equilibration: Following conditioning, the cartridge must be equilibrated with a solution that mimics the pH of your sample. This is usually acidified water (pH ~3.5).[1][5] This step ensures that the sorbent is in the correct chemical environment for optimal analyte retention when the sample is loaded.[5] It is crucial to not let the cartridge dry out after conditioning and equilibration, as this can lead to inconsistent results and poor recovery.[1]
Q4: My prostanoid seems to be washing off the cartridge before the elution step. How can I optimize my washing procedure?
An effective washing step should remove interfering substances from the cartridge without eluting the target prostanoid.[2][5] A common and effective strategy for prostanoid extraction involves a two-step wash:
-
Aqueous Wash: First, wash the cartridge with acidified water (pH ~3.5). This will remove polar impurities that are not well-retained on the C18 sorbent.[1]
-
Organic Wash: Next, wash with a non-polar organic solvent, such as hexane. This step is crucial for removing non-polar lipids and other hydrophobic interferences that can affect downstream analysis.[1]
It is important to ensure that the wash solvents are not too strong, as a highly organic wash solvent could cause premature elution of your prostanoid.[1][2]
Q5: I've successfully loaded and washed my sample, but the final recovery remains low. What could be wrong with my elution step?
If the previous steps have been performed correctly, low recovery often points to an issue with the elution process.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the hydrophobic interactions between the prostanoid and the sorbent.[2] For reversed-phase SPE of prostanoids, methanol is a commonly used and effective elution solvent.[1][3] The polarity of the elution solvent can be further increased to enhance recovery by adding a small amount of formic acid (e.g., 0.1%).[1]
-
Elution Volume: Ensure that you are using a sufficient volume of the elution solvent to completely desorb the analyte from the sorbent.[2] It may be beneficial to perform a second elution with an additional volume of the elution solvent to ensure complete recovery and collect it in the same tube.[1]
Frequently Asked Questions (FAQs)
Q: My samples are from a complex biological matrix (e.g., urine, plasma). Are there any special considerations I need to take?
A: Yes, complex matrices can introduce interferences that negatively impact recovery. For samples like urine, it is advisable to centrifuge the sample to remove any particulate matter before proceeding with SPE.[1] The presence of various components in biological matrices can interfere with the extraction in a manner that is specific to both the prostanoid and the matrix itself.[3] As highlighted earlier, proper sample acidification is especially critical for these types of samples to minimize matrix effects and enhance the retention of your target analyte.[1][3]
Q: Should I incorporate an internal standard into my workflow?
A: Absolutely. The use of a stable, isotope-labeled internal standard (e.g., tetranor-PGAM-d4 for tetranor-PGAM analysis) is highly recommended.[1] Adding a known amount of an internal standard to your sample before the extraction process allows you to accurately account for any analyte loss that may occur during the various steps of the procedure. This is crucial for obtaining reliable and quantifiable results.
Q: Can the flow rate during sample loading and elution affect my recovery?
A: Yes, the flow rate is an important parameter. During sample loading, a slow and consistent flow rate (e.g., 1-2 mL/minute) is recommended to allow for adequate interaction time between the prostanoid and the sorbent material, ensuring efficient retention.[1][2] A flow rate that is too fast can lead to analyte breakthrough, where the prostanoid does not have sufficient time to bind to the sorbent and passes through with the loading solvent.[5] During elution, a slower flow rate can also be beneficial to ensure that the elution solvent has enough time to completely desorb the analyte from the sorbent.
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical SPE workflow for prostanoid extraction and a simplified representation of a prostanoid signaling pathway.
Caption: A typical solid-phase extraction workflow for prostanoids.
Caption: A simplified overview of prostanoid synthesis and signaling.
Quantitative Data on Prostanoid Recovery
The following tables summarize quantitative data on prostanoid recovery under different SPE conditions. This data can help you select the optimal parameters for your specific application.
Table 1: Effect of Sample pH on Prostanoid Recovery
| Prostanoid | Sample pH | Recovery (%) | Reference |
| PGE2 | 3.5 | >90 | [3] |
| PGF2α | 3.5 | >90 | [3] |
| Various | Not Acidified | <50 | General Knowledge |
| Various | Acidified (1% Formic Acid) | ≥90 | [3] |
Table 2: Comparison of Wash Solvents on Prostanoid Recovery
| Prostanoid | Wash Solvent 1 | Wash Solvent 2 | Recovery (%) | Reference |
| Tetranor-PGAM | Acidified Water (pH 3.5) | Hexane | High (not quantified) | [1] |
| PGE2 | Acidified Water | - | >90 | [3] |
| PGF2α | Acidified Water | - | >90 | [3] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of prostanoids from a biological matrix, such as urine.
Protocol: Solid-Phase Extraction of Prostanoids from Urine
1. Sample Preparation a. Centrifuge the urine sample at approximately 2,000 x g for 10 minutes at 4°C to remove any particulate matter.[1] b. Transfer the supernatant to a clean tube. c. Acidify the urine to a pH of approximately 3.5 by adding formic acid to a final concentration of 1%.[1][3] d. Add an appropriate amount of a stable isotope-labeled internal standard.[1]
2. SPE Cartridge Conditioning and Equilibration a. Use a C18 SPE cartridge (e.g., 100 mg).[1] b. Condition the cartridge by passing 2 mL of methanol through it.[1] c. Equilibrate the cartridge by passing 2 mL of acidified water (pH 3.5) through it.[1] d. Crucially, do not allow the cartridge to go dry at any point after conditioning. [1]
3. Sample Loading a. Load the acidified urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate of approximately 1-2 mL/minute.[1]
4. Washing a. Wash the cartridge with 2 mL of acidified water (pH 3.5) to remove polar impurities.[1] b. Wash the cartridge with 2 mL of hexane to remove non-polar lipids.[1]
5. Elution a. Elute the prostanoids from the cartridge with 2 mL of methanol containing 0.1% formic acid.[1] b. Collect the eluate in a clean tube. c. For optimal recovery, perform a second elution with an additional 1-2 mL of the elution solvent and collect it in the same tube.[1]
6. Downstream Processing a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the dried extract in an appropriate buffer for your downstream analysis (e.g., EIA buffer or mobile phase for LC-MS/MS).
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 5. chromatographyonline.com [chromatographyonline.com]
reducing matrix effects in LC-MS/MS analysis of prostanoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of prostanoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in prostanoid analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, endogenous components of the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] Prostanoids are often present at low concentrations in complex biological matrices, making their analysis particularly susceptible to these effects, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the primary sources of matrix effects in biological samples for prostanoid analysis?
A2: The primary sources of matrix effects are endogenous substances that interfere with the ionization of prostanoids in the mass spectrometer's ion source. Key interfering substances include:
-
Phospholipids: Abundant in plasma, serum, and tissue, they are a major cause of ion suppression.[4][5]
-
Proteins: High concentrations of proteins in biological samples can also contribute to matrix effects.
-
Salts and Urea: Particularly in urine samples, salts and urea can be significant sources of interference.[3]
Q3: How can I detect and quantify matrix effects in my prostanoid assay?
A3: There are several methods to assess the impact of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at which points in the chromatogram matrix components are causing ion suppression or enhancement.[3][6] A constant flow of a prostanoid standard is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. A dip or rise in the constant signal of the infused standard indicates the retention time of interfering components.[3][7]
-
Quantitative Assessment (Matrix Factor Calculation): This is the most common approach to quantify the extent of matrix effects.[8] It involves comparing the peak area of a prostanoid standard spiked into a blank matrix sample after extraction to the peak area of the same standard in a neat (pure) solvent. The ratio of these responses is the Matrix Factor (MF).[1][8]
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely recommended strategy to compensate for matrix effects.[9] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). It co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the SIL-IS signal, variability due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or Inconsistent Signal Intensity for Prostanoids
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify retention time zones with significant ion suppression.[3] 2. Improve Sample Preparation: If using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids and other matrix components.[4] Phospholipid removal (PLR) plates are also a highly effective option.[5][10] 3. Optimize Chromatography: Modify the LC gradient to achieve better separation between the prostanoid analytes and the regions of ion suppression. |
| Analyte Degradation | 1. Ensure Sample Stability: Prostanoids can be unstable. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[11] Consider keeping samples on ice during preparation.[12] 2. Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) during the extraction process to prevent fatty acid oxidation.[11][13] |
| Suboptimal MS Parameters | 1. Optimize Ionization Source: For prostanoids, which contain a carboxylic acid group, electrospray ionization (ESI) in negative ion mode is typically preferred and may experience less suppression than positive mode.[3] 2. Consider APCI: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than ESI and can be evaluated as an alternative.[4] |
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[9] Ensure the SIL-IS is added to the sample at the very beginning of the sample preparation process. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed with high consistency for all samples, calibration standards, and quality controls.[3] |
| Instrument Carryover | 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection needle and port between injections. 2. Inject Blanks: Run blank solvent injections after high-concentration samples to check for and quantify any carryover. |
| Inconsistent Extraction Recovery | 1. Validate Extraction Method: Ensure your chosen sample preparation method (LLE, SPE) provides consistent and high recovery for your prostanoids of interest. 2. Use a SIL-IS: An internal standard added before extraction will also compensate for variability in recovery.[9] |
Experimental Protocols & Data
Methodologies for Reducing Matrix Effects
Effective sample preparation is the most critical step in minimizing matrix effects.[4] Below are detailed protocols for common techniques.
LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids.
Protocol for Prostanoid Extraction from Plasma (Modified from[14][15]):
-
To 500 µL of human plasma, add 100 µL of the stable isotope-labeled internal standard (SIL-IS) solution. Vortex for 1 minute.
-
Add 500 µL of pre-saturated NaH₂PO₄ solution and 4.0 mL of ethyl acetate.
-
Vortex mix intensively for 6 minutes.
-
Centrifuge for 10 minutes at 2500 x g. Three layers will form: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer.[15]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[16]
SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.[12][17]
General Protocol for Prostanoid Extraction using a C18 SPE Cartridge:
-
Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water (pH adjusted to ~3.5 with formic acid).[12] Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with acidified water) onto the cartridge.[12][17]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10 mL of water/methanol 9:1) to remove polar interferences.[12] Follow with a hexane wash to elute more non-polar lipids.[12]
-
Elution: Elute the prostanoids with 5-10 mL of a stronger organic solvent, such as methyl formate or ethyl acetate.[12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[12]
Quantitative Data Summary
The choice of sample preparation can significantly impact analyte recovery and the magnitude of the matrix effect.
Table 1: Comparison of Sample Preparation Techniques for Prostanoid Analysis
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90%[5] | Very Low[10][18] | Simple, fast, inexpensive[19] | High risk of significant matrix effects[3][18] |
| Liquid-Liquid Extraction (LLE) | ~90%[20] | Moderate to High | Good removal of salts and polar interferences[14] | Can be labor-intensive, uses large solvent volumes[12] |
| Solid-Phase Extraction (SPE) | >85-95%[12] | High | Highly selective, can concentrate the analyte[12][17] | Requires method development, can be more costly[4] |
| Phospholipid Removal (PLR) Plates | >90%[5] | >99%[5] | Combines simplicity of PPT with high PL removal[21] | Higher cost than simple PPT |
Table 2: Matrix Effect and Recovery Data from a Validated Method for 8-iso-PGF₂α in Human Plasma using LLE[15][22]
| Analyte Concentration | Normalized Matrix Effect | Accuracy (Recovery) |
| Low QC | 86.0% - 108.3% | 90.4% - 113.9% |
| Mid QC | 86.0% - 108.3% | 90.4% - 113.9% |
| High QC | 86.0% - 108.3% | 90.4% - 113.9% |
Visualized Workflows and Logic
Troubleshooting Logic for Low Signal Intensity
The following diagram outlines a logical workflow for troubleshooting low or inconsistent signal intensity in prostanoid analysis.
Caption: Troubleshooting workflow for low prostanoid signal.
Experimental Workflow: Sample Preparation Comparison
This diagram illustrates the workflow for three common sample preparation techniques used to reduce matrix effects.
Caption: Comparison of sample preparation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dmbj.org.rs [dmbj.org.rs]
- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Prostanoic Acid Detection Sensitivity
Welcome to the technical support center for prostanoic acid detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the sensitivity of this compound detection methods.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My signal-to-noise ratio (S/N) is consistently low in my LC-MS/MS analysis. What are the potential causes and solutions?
A1: A low signal-to-noise ratio can stem from several factors throughout your experimental workflow. Here’s a systematic approach to troubleshooting:
-
Sample Preparation: Inefficient extraction and concentration of prostaglandins can lead to low analyte levels. Consider optimizing your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of your sample is optimized for the specific prostaglandin you are targeting.[1][2]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of your target analyte.[3][4] To mitigate this, you can improve your sample cleanup, dilute your sample, or use matrix-matched calibrants.[5]
-
Ionization Source: The choice of ionization source can significantly impact sensitivity. For instance, a UniSpray ionization source has been shown to increase sensitivity up to five-fold compared to a standard electrospray ionization (ESI) source for prostaglandin analysis.[6]
-
Mass Spectrometry Parameters: Optimization of MS parameters is crucial. Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for your analyte.
-
Software Solutions: Signal averaging can be a powerful software-based approach to improve the S/N ratio. By averaging multiple scans, the random noise is reduced while the consistent signal is enhanced.[7][8]
Q2: I am observing high variability between replicate injections. What could be the reason?
A2: High variability is often linked to issues in sample preparation, instrument stability, or the inherent stability of the prostaglandins themselves.
-
Prostaglandin Stability: Prostaglandins like PGD2 are inherently unstable in physiological solutions.[9] It is critical to minimize sample preparation time and consider the use of deuterated internal standards for each analyte to control for degradation.[9] Sample preparation time for PGD2 should ideally be less than 8 hours.[9]
-
Extraction Inconsistency: Ensure your extraction procedure is robust and reproducible. Inconsistent recoveries during SPE or LLE will lead to variability. Using an automated SPE system can improve reproducibility.
-
Autosampler and Injection Issues: Check for air bubbles in the syringe, proper needle placement, and consistent injection volumes. The autosampler temperature should be kept low (e.g., 4°C) to maintain sample integrity.[10]
Q3: My immunoassay (ELISA/EIA) results show poor correlation with LC-MS/MS data. Why might this be happening?
A3: Discrepancies between immunoassays and LC-MS/MS are common and often arise from differences in specificity.
-
Cross-Reactivity: Immunoassays are susceptible to cross-reactivity from structurally related compounds, which can lead to an overestimation of the target prostaglandin concentration.[9][11] For example, an antibody for PGE2 might also bind to other PGE isomers or metabolites.[12]
-
Specificity of LC-MS/MS: LC-MS/MS is considered the "gold standard" due to its high specificity, as it identifies molecules based on their unique mass-to-charge ratio and fragmentation pattern.[10][13] This minimizes the issue of cross-reactivity.
-
Matrix Effects in Immunoassays: Components in the sample matrix can interfere with the antibody-antigen binding in an immunoassay, leading to inaccurate results.
Q4: Is derivatization necessary for my prostaglandin analysis?
A4: The necessity of derivatization depends on the analytical technique you are using.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is generally required for GC-MS analysis of prostaglandins to make them volatile and thermally stable.[9][14] However, this process can be laborious.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS methods typically do not require derivatization, which simplifies sample preparation.[10] However, in some cases, derivatization can be used to improve ionization efficiency and sensitivity in LC-MS.[15]
Data Presentation
Table 1: Comparison of Detection Methods for Prostaglandins
| Feature | Immunoassay (ELISA/EIA) | GC-MS | LC-MS/MS |
| Principle | Antigen-antibody recognition | Gas-phase separation and mass analysis | Liquid-phase separation and mass analysis |
| Sensitivity | High (pg/mL range)[16] | High (femtogram range)[14] | Very High (pg/mL to fmol on-column)[9] |
| Specificity | Moderate (potential for cross-reactivity)[9][11] | High | Very High (considered the "gold standard")[13] |
| Sample Prep | Minimal to moderate | Laborious (requires derivatization)[9] | Moderate (extraction often required) |
| Throughput | High | Low to moderate | High |
Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for Prostaglandins using LC-MS/MS
| Prostaglandin | LOD | LOQ | Reference |
| PGE2 | 20 pg/mL (0.20 pg on-column) | 100 pg/mL (1 pg on-column) | [9] |
| PGD2 | 20 pg/mL (0.20 pg on-column) | 100 pg/mL (1 pg on-column) | [9] |
| PGE2 | - | 25 pg/mL | [17] |
| PGD2 | - | 50 pg/mL | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol is a general guideline and may require optimization for your specific sample matrix and target analytes.
-
Sample Acidification: Acidify the sample to approximately pH 3.5 with 2N HCl. This step protonates the carboxylic acid group of the prostaglandins, allowing them to be retained on a reverse-phase sorbent.[12]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.[12]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge at a flow rate of about 0.5 mL/minute.[12]
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[12]
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[12]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., ethanol or mobile phase) for analysis.[12]
Protocol 2: General LC-MS/MS Analysis of Prostaglandins
This protocol provides a starting point for developing an LC-MS/MS method for prostaglandin analysis.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.[10]
-
Flow Rate: A flow rate of 0.2 mL/min is often used.[10]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most common for prostaglandin analysis due to the presence of the carboxylic acid group.
-
MRM Transitions: Optimize the precursor ion to product ion transitions for each prostaglandin and internal standard. The most intense and specific transitions should be used for quantification.
-
Source Parameters: Optimize source parameters such as drying gas temperature, gas flow, nebulizer pressure, and capillary voltage to achieve maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound detection with key troubleshooting points.
Caption: Simplified signaling pathway for this compound synthesis.
Caption: Logical troubleshooting flow for low sensitivity in this compound detection.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enhanced performance for the analysis of prostaglandins and thromboxanes by liquid chromatography-tandem mass spectrometry using a new atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Prostanoid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of prostanoids, a class of lipid mediators involved in numerous physiological and pathological processes. The performance of common analytical techniques is compared, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Prostanoids, which include prostaglandins, thromboxanes, and prostacyclins, are derivatives of arachidonic acid and play crucial roles in inflammation, pain, fever, and cardiovascular homeostasis.[1] Accurate quantification of these potent signaling molecules is essential for understanding their biological functions and for the development of targeted therapeutics. The primary methods for prostanoid analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (e.g., ELISA).[2][3]
Comparison of Analytical Methods
The choice of analytical method for prostanoid quantification depends on the specific requirements of the study, including the desired sensitivity, specificity, and throughput. While immunoassays offer high throughput, they can be limited by cross-reactivity.[3][4] GC-MS provides good sensitivity and specificity but requires laborious sample derivatization.[5][6][7] LC-MS/MS has emerged as a powerful tool for prostanoid analysis due to its high sensitivity, specificity, and the ability to measure multiple analytes simultaneously without the need for derivatization.[5][8][9]
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of various prostanoids using different analytical techniques. These values are compiled from published studies and serve as a benchmark for method performance.
Table 1: Performance of LC-MS/MS Methods for Prostanoid Quantification
| Prostanoid | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| PGE₂ | 20 pg/mL | 100 pg/mL | 92.0 ± 4.9 | < 5% (intra- and inter-day) | [5] |
| PGD₂ | 20 pg/mL | 100 pg/mL | 77.0 ± 3.0 | < 5% (intra- and inter-day) | [5] |
| 8-iso-PGF₂α | - | 25 ng/L | 89.7 - 113.9 | 2.3 - 5.4 | [10][11] |
| Multiple Prostanoids | 0.5 - 50 pg (on-column) | 2 - 100 pg (on-column) | 83 - 116 | - | [3] |
| PGE₂ | - | - | 3.0 ± 2.9 | - | [8] |
Table 2: Performance of GC-MS and Immunoassay Methods for Prostanoid Quantification
| Method | Prostanoid | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (% CV) | Reference |
| GC-MS | PGE₂ | 50 pg/mL | 70.6 | - | [12] |
| GC-MS | 6-keto-PGF₁α | 50 pg/mL | 64.4 | - | [12] |
| Immunoassay (ELISA) | Various Eicosanoids | - | 96 - 103 | < 10% (intra-assay) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for prostanoid quantification.
LC-MS/MS Method for Prostaglandins E₂ and D₂
This method is suitable for the accurate measurement of PGE₂ and PGD₂ in biological fluids.[5]
-
Sample Preparation:
-
Addition of deuterated internal standards (d₄-PGE₂ and d₄-PGD₂) to the sample.
-
Solid-phase extraction (SPE) to isolate and concentrate the prostanoids.
-
Elution and evaporation of the solvent.
-
Reconstitution of the sample in the mobile phase.
-
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column for the separation of isomers.
-
Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid to improve ionization.
-
Flow Rate: Optimized for the best separation and peak shape.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
GC-MS Method for Prostanoid Profiling
This technique is highly sensitive but requires derivatization to make the prostanoids volatile.[6][14]
-
Sample Preparation and Derivatization:
-
Extraction of prostanoids from the biological matrix, often using SPE.
-
Esterification: Conversion of the carboxylic acid group to a pentafluorobenzyl (PFB) ester.
-
Silylation: Derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
Gas Chromatography:
-
Column: A capillary column suitable for the separation of derivatized prostanoids.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to achieve good separation.
-
-
Mass Spectrometry:
-
Ionization: Negative Ion Chemical Ionization (NICI) is often used for high sensitivity.[14]
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized prostanoid.
-
Immunoassay (ELISA) for Eicosanoids
Enzyme-linked immunosorbent assays are based on the principle of competitive binding.[15]
-
Assay Principle:
-
A known amount of enzyme-labeled prostanoid competes with the unlabeled prostanoid in the sample for binding to a limited number of specific antibody binding sites.
-
The antibody is immobilized on a microplate.
-
-
Procedure:
-
Standards and samples are added to the wells of the microplate, followed by the enzyme-conjugated prostanoid.
-
After incubation, the unbound components are washed away.
-
A substrate is added, which is converted by the enzyme to a colored product.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of the prostanoid in the sample.
-
Visualizations
Prostanoid Signaling Pathways
Prostanoids exert their effects by binding to specific G-protein-coupled receptors on the cell surface, initiating various intracellular signaling cascades.[16][17]
Caption: Overview of prostanoid biosynthesis and receptor signaling.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[18][19][20]
Caption: A typical workflow for the validation of an analytical method.
References
- 1. Prostanoids and prostanoid receptors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of enzyme-linked immunosorbent assays for quantitation of eicosanoid mediators of sepsis syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Enzyme immunoassays (EIA) of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 16. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]
- 18. wjarr.com [wjarr.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Biological Activity of Prostanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of several key prostanoic acid esters, with a focus on prostaglandin F2α (PGF2α) analogs used in ophthalmic applications and a comparative look at a prostaglandin E2 (PGE2) ester. The information is compiled from experimental data to assist researchers in understanding the structure-activity relationships and pharmacological profiles of these compounds.
Introduction to this compound Esters
This compound is the core scaffold of prostaglandins, a class of lipid compounds with diverse physiological effects. Esterification of the carboxylic acid group of this compound derivatives is a common strategy in drug design to create prodrugs with improved pharmacokinetic properties, such as enhanced corneal permeability for ophthalmic drugs. Once administered, these esters are typically hydrolyzed by endogenous esterases to their biologically active free acid forms. This guide will focus on the comparative biological activity of some of the most well-studied this compound esters.
Data Presentation: Comparative Biological Activity
The following tables summarize the key in vitro and in vivo biological activities of the free acid forms of several this compound esters. It is important to note that the esterified prodrugs themselves generally have low affinity for the target receptors and must be hydrolyzed to the active acid form.
In Vitro Activity: Receptor Binding and Functional Potency
The primary target for the PGF2α analogs discussed here is the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and trabecular meshwork of the eye leads to an increase in uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure (IOP).
| Compound (Active Acid Form) | Receptor Binding Affinity (Ki, nM) at FP Receptor | Functional Potency (EC50, nM) at FP Receptor |
| Latanoprost Acid | 98 | 32-124 |
| Travoprost Acid | 35 | 1.4 - 3.6 |
| Bimatoprost Acid | 83 | 2.8 - 3.8 |
| Prostaglandin E2 (PGE2) | - | - |
Data compiled from multiple sources. Ki and EC50 values can vary depending on the specific assay conditions and cell types used.
In Vivo Activity: Intraocular Pressure (IOP) Reduction
The ultimate measure of efficacy for the ophthalmic PGF2α analogs is their ability to lower IOP in preclinical models and in humans.
| This compound Ester (Prodrug) | Concentration | Mean IOP Reduction from Baseline |
| Latanoprost | 0.005% | 8.6 ± 0.3 mmHg[1] |
| Travoprost | 0.004% | 8.0 ± 0.3 mmHg[1] |
| Bimatoprost | 0.03% | 8.7 ± 0.3 mmHg[1] |
Data from a 12-week, masked-evaluator, multicenter study in patients with open-angle glaucoma or ocular hypertension.[1] IOP reduction was measured at 8:00 AM.
Comparative Corneal Hydrolysis
The conversion of the ester prodrugs to their active free acids is a critical step for their biological activity. This hydrolysis is primarily carried out by esterases in the cornea.
| Prodrug | Hydrolysis Product | Notes on Corneal Hydrolysis |
| Latanoprost | Latanoprost Acid | Undergoes facile and rapid hydrolysis by corneal esterases.[2][3] |
| Travoprost | Travoprost Acid | Rapidly hydrolyzed by corneal esterases to its active free acid.[2][3] |
| Bimatoprost | Bimatoprost Acid | Hydrolyzed by corneal amidases, with a reported conversion rate of approximately 2.5 µg/g/24 hours in ex vivo human cornea.[4] Bimatoprost itself also has some intrinsic activity at the FP receptor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activity of this compound esters.
Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the prostaglandin FP receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the FP receptor.
Materials:
-
Cell membranes prepared from cells expressing the human FP receptor.
-
Radioligand: [3H]-PGF2α.
-
Test compounds (this compound esters/acids).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]-PGF2α) at a concentration close to its Kd.
-
Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Turnover Assay (IP1 Accumulation)
This functional assay measures the activation of the FP receptor, which is a Gq-coupled receptor that signals through the phospholipase C (PLC) pathway, leading to the production of inositol phosphates.
Objective: To quantify the agonist-induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the PLC pathway.
Materials:
-
HEK293 cells transiently or stably expressing the human FP receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
Test compounds (this compound ester agonists).
-
IP1-d2 conjugate (acceptor).
-
Anti-IP1 cryptate (donor).
-
Lysis buffer.
-
HTRF (Homogeneous Time-Resolved Fluorescence) compatible microplate reader.
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into a 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer.
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for agonist-induced IP1 accumulation.
-
Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot the results against the log of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
Mandatory Visualization
Prostaglandin F2α Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGF2α (or its analogs) to the FP receptor.
Caption: PGF2α/FP Receptor Signaling Pathway.
General Experimental Workflow for Comparing this compound Esters
This diagram outlines a typical workflow for the preclinical comparison of novel this compound esters.
Caption: Preclinical Comparison Workflow.
References
- 1. Biological activity of the methyl esters of prostaglandin E2 and its (15S)-15-methyl analogue PMID: 4850777 | MCE [medchemexpress.cn]
- 2. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Biological Efficacy of Enantiomerically Pure Prostanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Prostanoic acid derivatives, a class of lipid signaling molecules including prostaglandins, are pivotal in a vast array of physiological and pathological processes. Their stereochemistry plays a crucial role in their biological activity, with enantiomers often exhibiting significantly different potencies and receptor selectivities. This guide provides an objective comparison of the performance of enantiomerically pure this compound derivatives, supported by experimental data, to aid in research and drug development.
Comparative Biological Activity of Enantiomeric this compound Derivatives
The stereochemical configuration of this compound derivatives profoundly influences their interaction with prostanoid receptors (e.g., EP, FP receptors), leading to varied biological responses. The data presented below highlights the differential binding affinities and functional potencies of enantiomeric pairs.
| Derivative Class | Enantiomer/Analog | Receptor Target | Assay Type | Quantitative Data (Ki / IC50 / EC50) | Reference |
| PGE Analogs | Alprostadil (PGE1) | Mouse EP1 | Radioligand Binding | Ki: 36 nM | [1] |
| Mouse EP2 | Radioligand Binding | Ki: 10 nM | [1] | ||
| Mouse EP3 | Radioligand Binding | Ki: 1.1 nM | [1] | ||
| Mouse EP4 | Radioligand Binding | Ki: 2.1 nM | [1] | ||
| PGF Analogs | Travoprost acid ([+]-fluprostenol) | Human FP | Radioligand Binding | Ki: 35 ± 5 nM | [2] |
| Human DP | Radioligand Binding | Ki: 52,000 nM | [2] | ||
| Human EP1 | Radioligand Binding | Ki: 9540 nM | [2] | ||
| Human EP3 | Radioligand Binding | Ki: 3501 nM | [2] | ||
| Human EP4 | Radioligand Binding | Ki: 41,000 nM | [2] | ||
| Human IP | Radioligand Binding | Ki > 90,000 nM | [2] | ||
| Human TP | Radioligand Binding | Ki: 121,000 nM | [2] | ||
| Human Ciliary Muscle Cells | Phosphoinositide Turnover | EC50: 1.4 nM | [2] | ||
| Human Trabecular Meshwork Cells | Phosphoinositide Turnover | EC50: 3.6 nM | [2] | ||
| Latanoprost acid | Human FP | Radioligand Binding | Ki: 98 nM | [2] | |
| Human FP | Phosphoinositide Turnover | EC50: 32-124 nM | [2] | ||
| Human EP1 | Phosphoinositide Turnover | EC50: 119 nM | [2] | ||
| Bimatoprost acid | Human FP | Radioligand Binding | Ki: 83 nM | [2] | |
| Human EP1 | Radioligand Binding | Ki: 95 nM | [2] | ||
| Human EP3 | Radioligand Binding | Ki: 387 nM | [2] | ||
| Human EP1 | Functional Assay | EC50: 2.7 nM | [2] | ||
| Human FP | Functional Assay | EC50: 2.8-3.8 nM | [2] | ||
| Unoprostone | Human FP | Radioligand Binding | Ki: 5.9 µM to > 22 µM | [2] |
Key Observations:
-
Enantioselectivity of Receptors: Prostanoid receptors exhibit a high degree of stereoselectivity. For instance, in the PGE2 series, an enantiomeric methyl ester was found to be 10 times more potent than the natural PGE2 in a hamster antifertility test.[3] Conversely, for PGF2 series, the enantiomeric forms generally show less potency than the naturally occurring structures.[3]
-
Receptor Subtype Selectivity: As demonstrated with Travoprost acid, a high degree of selectivity for a specific receptor subtype (FP receptor) can be achieved with a specific stereoisomer, which is a critical aspect in drug design to minimize off-target effects.[2]
-
Structure-Activity Relationship: The inhibitory effect of some this compound derivatives, such as the 13-aza series, is highly sensitive to both the stereochemistry and the length of the side chain. Any deviation from the natural prostaglandin skeletal arrangement can lead to a decrease in biological activity.[4]
Prostaglandin Signaling Pathways
This compound derivatives exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades that mediate the diverse physiological and pathological effects of prostaglandins. The diagram below illustrates the major signaling pathways activated by PGE2 binding to its EP receptors.
Caption: Signaling pathways of Prostaglandin E2 (PGE2) via its EP receptors.
Experimental Protocols
Accurate determination of the biological efficacy of enantiomerically pure this compound derivatives relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in their evaluation.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
I. Membrane Preparation:
-
Cell Culture: Culture cells expressing the target prostanoid receptor (e.g., HEK293 or CHO cells) to a high density.
-
Harvesting: Scrape cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
II. Competitive Binding Assay:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a radiolabeled prostaglandin (e.g., [³H] PGE2), and the membrane preparation.
-
Non-specific Binding: Assay buffer, radiolabeled prostaglandin, a high concentration of unlabeled prostaglandin, and the membrane preparation.
-
Competition: Assay buffer, radiolabeled prostaglandin, varying concentrations of the test compound (enantiomer), and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
III. Data Analysis:
-
Calculate Specific Binding: Subtract non-specific binding from total binding and competition binding counts.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This assay measures the amount of PGE2 produced by cells in response to a stimulus, which can be used to assess the functional activity of this compound derivatives that modulate PGE2 synthesis.
I. Cell Culture and Treatment:
-
Cell Seeding: Seed cells (e.g., macrophages, endothelial cells) in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: If testing inhibitors, pre-incubate the cells with various concentrations of the enantiomeric compounds.
-
Stimulation: Add a stimulus (e.g., lipopolysaccharide, LPS) to induce the production of PGE2.
-
Incubation: Incubate the cells for a specific period to allow for PGE2 accumulation in the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 measurement.
II. ELISA Procedure (Competitive Assay):
-
Standard Preparation: Prepare a serial dilution of a known concentration of PGE2 to generate a standard curve.
-
Plate Loading: Add standards and collected cell culture supernatants to the wells of a microplate pre-coated with a PGE2 capture antibody.
-
Add Conjugate: Immediately add a fixed amount of HRP-conjugated PGE2 to each well.
-
Incubation: Incubate the plate, allowing the sample/standard PGE2 and the HRP-conjugated PGE2 to compete for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
III. Data Analysis:
-
Standard Curve: Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
PGE2 Concentration: Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The amount of color is inversely proportional to the amount of PGE2 in the sample.
Caption: Workflow for a cell-based PGE2 ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of prostaglandins and prostaglandin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azathis compound derivatives. Inhibitors of arachidonic acid induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin Synthases for Researchers and Drug Development Professionals
A deep dive into the catalytic world of prostaglandin synthases, this guide offers a comparative analysis of key enzymes in the prostaglandin biosynthesis pathway. Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Prostaglandin H Synthases (Cyclooxygenases), Prostaglandin E Synthases, and Prostaglandin D Synthases. Through a detailed examination of their functions, kinetic parameters, and inhibitor sensitivities, supported by experimental data and protocols, this guide aims to facilitate a deeper understanding of these critical drug targets.
Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects. Their synthesis is a complex process initiated by the release of arachidonic acid from the cell membrane, which is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of Prostaglandin H Synthase, more commonly known as Cyclooxygenase (COX).[1] PGH2 is subsequently metabolized by various terminal prostaglandin synthases to produce a range of prostaglandins, including Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2).[2] These molecules are pivotal in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer.[3][4] This central role makes the enzymes involved in their synthesis prime targets for therapeutic intervention.
Prostaglandin H Synthase (Cyclooxygenase) Isoforms: A Comparative Overview
Cyclooxygenase (COX), also known as Prostaglandin-endoperoxide Synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostanoids.[1] It catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2) via a two-step process involving a cyclooxygenase and a peroxidase reaction. Two main isoforms of this enzyme, COX-1 and COX-2, have been identified, encoded by the genes PTGS1 and PTGS2, respectively.[1][5]
While both isoforms catalyze the same reaction, they exhibit significant differences in their tissue distribution, expression patterns, and physiological roles.[5][6] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6][7] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines, making it a key player in inflammation and pain.[4][7]
The structural and functional differences between COX-1 and COX-2 have been exploited in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Classical NSAIDs are non-selective and inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[4] This led to the development of COX-2 selective inhibitors (coxibs), designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[4]
Quantitative Comparison of COX-1 and COX-2 Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values of various NSAIDs against COX-1 and COX-2, providing a quantitative measure of their selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Aspirin | 3.57[8] | 29.3[8] | 0.12[8] |
| Ibuprofen | 13[4] | 370[4] | 0.035 |
| Diclofenac | 0.611[8] | 0.63[8] | ~1[8] |
| Indomethacin | 0.063[8] | 0.48[8] | 0.13[8] |
| Meloxicam | 36.6[8] | 4.7[8] | 7.8[8] |
| Piroxicam | - | 4.4[8] | - |
| Celecoxib | - | - | 30[9] |
| Dexamethasone | No Inhibition[8] | 0.0073[8] | Highly Selective for COX-2 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Terminal Prostaglandin Synthases: PGE and PGD Synthases
Downstream of COX, the unstable intermediate PGH2 is converted into various bioactive prostaglandins by specific terminal synthases. This section focuses on the comparative aspects of Prostaglandin E and Prostaglandin D synthases.
Prostaglandin E Synthase (PGES)
Prostaglandin E synthase (PGES) catalyzes the isomerization of PGH2 to PGE2.[10] Three distinct isoforms have been identified: microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES).[11][12]
-
mPGES-1: This inducible enzyme is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily.[12] Its expression is upregulated by pro-inflammatory stimuli, and it is functionally coupled with COX-2 to produce large amounts of PGE2 during inflammation.[11][12] This makes mPGES-1 a promising target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[13]
-
mPGES-2: Unlike mPGES-1, mPGES-2 is constitutively expressed and can be coupled with both COX-1 and COX-2.[11][14] It is a Golgi membrane-associated protein that can be proteolytically cleaved to a soluble, active form.[11]
-
cPGES: This cytosolic enzyme is also constitutively expressed and is primarily coupled with COX-1, suggesting its role in immediate, basal PGE2 production.[11]
The distinct expression patterns and coupling with COX isoforms highlight the specialized roles of each PGES in both normal physiology and disease.
Prostaglandin D Synthase (PGDS)
Prostaglandin D synthase (PGDS) catalyzes the isomerization of PGH2 to PGD2. Two distinct types of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[15]
-
Lipocalin-type PGDS (L-PGDS): This enzyme is a member of the lipocalin superfamily of proteins that bind and transport small hydrophobic molecules.[16] L-PGDS is found in the central nervous system, male genital organs, and the heart.[16] Besides its enzymatic activity, it also binds to various lipophilic ligands, including retinoids and thyroid hormones.[16]
-
Hematopoietic PGDS (H-PGDS): As its name suggests, H-PGDS is primarily found in hematopoietic cells such as mast cells and Th2 cells.[17] It plays a significant role in allergic responses and inflammation.[17]
The two isoforms of PGDS differ significantly in their structure, tissue distribution, and evolutionary origin, providing another example of functional convergence in the prostaglandin biosynthesis pathway.[15]
Signaling Pathways and Experimental Workflows
To understand the complex interplay of these enzymes, it is essential to visualize their roles within the broader signaling cascade and the experimental workflows used to study them.
Prostaglandin Biosynthesis and Signaling Pathway
The following diagram illustrates the enzymatic cascade from arachidonic acid to the production of various prostaglandins and their subsequent signaling through their respective receptors.
Caption: The prostaglandin biosynthesis and signaling cascade.
Experimental Workflow for Prostaglandin Synthase Activity Assay
This diagram outlines a typical workflow for determining the activity of a prostaglandin synthase and the inhibitory potential of test compounds.
Caption: A generalized workflow for a prostaglandin synthase activity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments in the study of prostaglandin synthases.
Prostaglandin H Synthase (COX) Activity Assay
This protocol is a generalized method for determining the in vitro activity of COX-1 and COX-2 and the inhibitory effects of test compounds.
Objective: To measure the production of PGE2 as an indicator of COX activity and to determine the IC50 values of inhibitors.
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Test compounds (potential inhibitors).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing co-factors like hematin and glutathione).
-
Stop solution (e.g., a solution of a weak acid to lower the pH and halt the reaction).
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit for detection.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the assay buffer, the appropriate COX enzyme, and either the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced in each well using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[8]
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay
This protocol outlines a method for measuring the activity of mPGES-1.
Objective: To determine the ability of a compound to inhibit the conversion of PGH2 to PGE2 by mPGES-1.
Materials:
-
Recombinant human mPGES-1 (microsomal fraction).[18]
-
Prostaglandin H2 (PGH2) substrate.[18]
-
Reduced glutathione (GSH) as an essential cofactor.[18]
-
Test compounds and a reference inhibitor (e.g., MK-886).[18]
-
Assay buffer (e.g., potassium phosphate buffer).[18]
-
Stop solution (e.g., containing a metal chloride like SnCl2).[18]
-
PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS for detection.[18]
Procedure:
-
Dilute the recombinant mPGES-1 enzyme in cold assay buffer containing GSH.[18]
-
Add the test compounds at various concentrations to the wells of a microplate. Include appropriate controls (vehicle, positive, and negative).[18]
-
Add the diluted mPGES-1 enzyme solution to the wells and pre-incubate.
-
Initiate the reaction by adding the PGH2 substrate. The unstable nature of PGH2 requires careful and rapid handling.
-
Incubate for a short period at a controlled temperature.
-
Terminate the reaction by adding the stop solution.
-
Quantify the PGE2 produced using an EIA kit or LC-MS/MS.[13][18]
-
Calculate the IC50 values as described for the COX assay.
This comparative guide provides a foundational understanding of the key prostaglandin synthases, highlighting their differences and similarities. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, aiding in the design and interpretation of studies targeting this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lecturio.com [lecturio.com]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Prostaglandin E synthase - Wikipedia [en.wikipedia.org]
- 11. Prostaglandin E synthases: Understanding their pathophysiological roles through mouse genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin [frontiersin.org]
- 17. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Battle: LC-MS/MS vs. ELISA for Prostaglandin Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of prostaglandins, the choice of analytical methodology is a critical decision that directly impacts data quality and interpretation. This guide provides a comprehensive cross-validation comparison of two predominant techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). By presenting objective performance data, detailed experimental protocols, and illustrative diagrams, this document serves as a vital resource for selecting the most appropriate method for your research needs.
Prostaglandins are lipid signaling molecules that play a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Accurate measurement of these transient and often low-abundance analytes is essential for advancing our understanding of their biological functions and for the development of novel therapeutics. While both LC-MS/MS and ELISA are widely employed for prostaglandin analysis, they differ significantly in their analytical principles, performance characteristics, and workflow complexities.
Quantitative Performance: A Data-Driven Comparison
The superior specificity of LC-MS/MS is a recurring theme in the scientific literature. Unlike immunoassays, which can be susceptible to cross-reactivity with structurally similar molecules, LC-MS/MS distinguishes compounds based on their unique mass-to-charge ratio and fragmentation patterns, leading to more accurate and reliable quantification.
A study comparing the two methods for the analysis of Prostaglandin E2 (PGE2) in microglial cell cultures found that the ELISA consistently reported concentrations approximately threefold higher than those measured by LC-MS/MS in the same samples. This discrepancy was attributed to the high cross-reactivity of the ELISA kit's antibody with other related eicosanoids.
Below is a summary of typical analytical performance parameters for each technique, compiled from various validation studies.
| Performance Metric | LC-MS/MS | ELISA |
| Specificity | High (based on mass) | Variable (antibody-dependent) |
| Limit of Detection (LOD) | ~0.4 ng/mL to 20 pg/mL | ~39.1 pg/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL to 50 pg/mL | ~0.05 ng/mL |
| Precision (%CV) | < 15% | 15% to >50% |
| Accuracy (%RE) | < 15% | 0.3% to >30% |
| Linearity (r) | > 0.99 | Typically > 0.98 |
| Multiplexing Capability | High (multiple analytes per run) | Low (typically one analyte per kit) |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed overview of the methodologies for prostaglandin analysis using both LC-MS/MS and ELISA.
Prostaglandin Extraction from Biological Matrices (for LC-MS/MS)
This protocol is a representative example for the extraction of prostaglandins from cell culture supernatants or tissue homogenates prior to LC-MS/MS analysis.
-
Internal Standard Spiking: To the sample (e.g., 1 mL of cell culture supernatant), add an internal standard (e.g., deuterated PGE2, d4-PGE2) to a final concentration of 1 ng/mL. This is crucial for correcting for any loss of analyte during sample preparation and analysis.
-
Acidification: Acidify the sample to a pH of approximately 3.5 using a dilute acid, such as formic acid. This step protonates the prostaglandins, making them more amenable to extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of prostaglandins into the organic phase.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully collect the upper organic phase, which now contains the prostaglandins, and transfer it to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas. This step concentrates the sample.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid). The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. The prostaglandins are then separated based on their hydrophobicity using a gradient of mobile phases, typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: The separated prostaglandins are introduced into the mass spectrometer. The instrument is operated in negative ion mode, and the analytes are detected using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the deprotonated molecule) and a specific fragment ion for each prostaglandin, ensuring high selectivity and sensitivity.
-
Quantification: The concentration of each prostaglandin in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the prostaglandin.
ELISA Protocol (Competitive Assay for PGE2)
This protocol is a general representation of a competitive ELISA for the quantification of Prostaglandin E2.
-
Standard and Sample Preparation: Prepare a series of standards with known concentrations of PGE2. Dilute the samples as necessary to ensure their concentrations fall within the range of the standard curve.
-
Plate Coating: The wells of a microtiter plate are pre-coated with an antibody that will capture the primary antibody used in the assay (e.g., goat anti-mouse IgG).
-
Competitive Binding: Add a fixed amount of PGE2 conjugated to an enzyme (e.g., peroxidase) and the sample or standard to each well. Then, add a limited amount of a monoclonal antibody specific for PGE2. During a 2-hour incubation at room temperature, the PGE2 in the sample and the enzyme-conjugated PGE2 will compete for binding to the primary antibody.[1]
-
Washing: Wash the plate several times to remove any unbound reagents.
-
Substrate Addition: Add a substrate (e.g., TMB) that will be converted by the enzyme into a colored product.
-
Signal Development and Measurement: Incubate the plate for a set period to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Analysis: Measure the absorbance of each well using a plate reader at a specific wavelength (e.g., 450 nm). The concentration of PGE2 in the samples is then calculated by comparing their absorbance to the standard curve.
Visualizing the Processes: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and biological pathways.
References
A Comparative Guide to the Inhibitory Effects of Azaprostanoic Acid Analogs on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various azaprostanoic acid analogs, focusing on their activity as thromboxane A2 (TXA2) receptor antagonists. The information presented is curated from experimental data to assist researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.
Mechanism of Action: Targeting the Thromboxane Receptor
Azathis compound analogs exert their inhibitory effects by selectively targeting the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, a G-protein coupled receptor crucial for platelet activation and aggregation. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin, which inhibit cyclooxygenase (COX) enzymes and thereby prevent the synthesis of thromboxane A2, azathis compound analogs act downstream in the arachidonic acid cascade. They competitively block the binding of TXA2 and its precursor, PGH2, to the receptor on the surface of platelets.[1][2] This antagonism prevents the initiation of intracellular signaling pathways that lead to a rise in cytosolic calcium levels, platelet shape change, degranulation, and ultimately, aggregation.[3]
The specificity of these analogs for the TXA2 receptor, without affecting enzymes like cyclooxygenase or thromboxane synthase, makes them valuable tools for investigating the precise role of the TXA2 receptor in various physiological and pathological processes.[3][4]
Comparative Inhibitory Activity of Azathis compound Analogs
The inhibitory potency of azathis compound analogs is influenced by their stereochemistry and structural modifications. The following table summarizes the available quantitative data on the inhibitory effects of several key analogs.
| Analog | Assay | Agonist | Species/System | Inhibitory Potency | Reference |
| trans-13-Azathis compound (trans-APA) | Serotonin Release | U46619 | Human Platelets | IC50: 3.4 µM | [5] |
| cis-13-Azathis compound (cis-APA) | Serotonin Release | U46619 | Human Platelets | IC50: 8.9 µM | [5] |
| cis-11a-Homo-13-azathis compound (cis-HAPA) | Serotonin Release | U46619 | Human Platelets | IC50: 8.7 µM | [5] |
| trans-11a-Homo-13-azathis compound (trans-HAPA) | Serotonin Release | U46619 | Human Platelets | IC50: 9.1 µM | [5] |
| 13-Azathis compound (13-APA) | Platelet Deposition | - | Rabbit Aorta (in vivo) | 45% inhibition at 40 µM | [6] |
| 13-Azathis compound (13-APA) | Ca2+ Release | Arachidonic Acid | Isolated Platelet Membranes | Complete inhibition at 20 µM | [3] |
| U51605 | Vasoconstriction | U46619 | Rat Aorta | pKB: 6.18 | [5] |
| APA and HAPA Isomers | Vasoconstriction | U46619 | Rat Aorta | KB: 7.1 - 13.2 µM | [5] |
| trans-13-Azathis compound (trans-APA) | Receptor Binding | [3H] 13-APA | Human Platelet Membranes | Kd: 100 nM (high-affinity), 3.5 µM (low-affinity) | [7] |
IC50: Half-maximal inhibitory concentration; KB: Equilibrium dissociation constant for a competitive antagonist; pKB: -log(KB); Kd: Equilibrium dissociation constant.
Studies have shown that the trans isomer of 13-APA is approximately two- to three-fold more active as an antagonist of serotonin release compared to the cis isomer and the HAPA analogs.[5] The stereoselectivity of the APA isomers suggests that the spatial arrangement of the side chains is critical for optimal interaction with the thromboxane receptor.[5] In contrast, the isomers of HAPA, which feature an expanded five-membered ring, exhibit similar inhibitory potency in platelet function assays.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following are generalized protocols for key assays used to evaluate the inhibitory effects of azathis compound analogs.
Light Transmission Aggregometry (LTA)
This assay measures platelet aggregation by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
2. Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C.
-
Add the azathis compound analog (test compound) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist such as arachidonic acid or the TXA2 mimetic, U46619.
-
Record the change in light transmission over time to determine the extent of platelet aggregation.
Serotonin Release Assay
This assay quantifies the release of serotonin from dense granules of platelets upon activation.
1. Platelet Preparation and Loading:
-
Prepare washed platelets from whole blood.
-
Incubate the platelets with [14C]-serotonin to allow for its uptake into the dense granules.
2. Inhibition Assay:
-
Aliquot the [14C]-serotonin loaded platelets into tubes.
-
Add varying concentrations of the azathis compound analog or vehicle control and pre-incubate.
-
Induce serotonin release by adding an agonist (e.g., arachidonic acid, U46619).
-
Stop the reaction after a defined period.
-
Centrifuge the samples to pellet the platelets.
3. Quantification:
-
Measure the radioactivity of the supernatant, which contains the released [14C]-serotonin, using a scintillation counter.
-
Calculate the percentage of serotonin release relative to a positive control (agonist alone).
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]) following receptor activation.
1. Cell Preparation and Dye Loading:
-
Use a suitable cell line expressing the thromboxane receptor (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Antagonist Assay:
-
Plate the dye-loaded cells in a microplate.
-
Add different concentrations of the azathis compound analog to the wells.
-
After an incubation period, add a TXA2 receptor agonist (e.g., U46619).
3. Data Acquisition:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
An increase in fluorescence corresponds to a rise in intracellular calcium.
-
The inhibitory effect of the analog is determined by the reduction in the agonist-induced fluorescence signal.
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of these experiments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]
- 3. The thromboxane antagonist, 13-azathis compound, inhibits arachidonic acid-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azathis compound derivatives. Inhibitors of arachidonic acid induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of prostaglandin-mediated responses in platelets and vascular smooth muscle by 13-azathis compound analogs. Evidence for selective blockade of thromboxane A2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of thromboxane A2/prostaglandin H2 by 13-azathis compound prevents platelet deposition to the de-endothelialized rabbit aorta in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of the thromboxane A2 antagonist 13-azathis compound to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of different chiral stationary phases for prostanoic acid separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of prostanoic acids, a critical step in the development and quality control of prostaglandin-based therapeutics, presents a significant analytical challenge. The choice of chiral stationary phase (CSP) is paramount in achieving the desired resolution of these stereoisomers. This guide provides an objective comparison of the performance of different classes of CSPs for the separation of prostanoic acid enantiomers, supported by experimental data.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is crucial for the successful separation of this compound enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated considerable success in this area. Cyclodextrin-based CSPs offer an alternative approach, although specific application data for prostanoic acids is less prevalent in readily available literature.
Polysaccharide-Based CSPs: A Strong Baseline for Resolution
Polysaccharide-based CSPs, such as the Chiralcel (cellulose derivatives) and Chiralpak (amylose derivatives) series, are widely utilized for their broad enantioselectivity.[1][2][3] These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.
A detailed study on the separation of four natural prostaglandin enantiomeric pairs highlights the efficacy of a cellulose-based CSP, specifically the Chiralcel OJ-RH column.[1][2][4] The experimental data from this study, summarized in Table 1, demonstrates that baseline resolution (Rs ≥ 1.5) was achieved for all tested prostaglandins by optimizing the mobile phase composition and temperature.[1][4]
Notably, the same study mentions the successful separation of PGE2 enantiomers using a Phenomenex Lux Amylose-2 column in prior research, indicating that amylose-based phases are also a viable option.[1] While direct quantitative comparison under identical conditions is not available in the cited literature, the successful application of both cellulose and amylose-based CSPs underscores their utility for this compound separations.
Cyclodextrin-Based CSPs: An Alternative to Consider
Cyclodextrin-based CSPs function by forming inclusion complexes with the analytes, where the chiral recognition is dependent on the fit of the enantiomer within the cyclodextrin cavity.[5][6][7] These CSPs are often used in reversed-phase mode and can be a cost-effective alternative to polysaccharide-based phases.[5] However, their effectiveness is limited to compounds that can sterically enter the cyclodextrin cavity.[5] While cyclodextrins have been used in the separation of various chiral pharmaceuticals, specific, detailed experimental data for the separation of prostanoic acids on these phases was not prominently available in the reviewed literature.
Quantitative Data Summary
The following table summarizes the quantitative data for the separation of prostaglandin enantiomers on a cellulose-based chiral stationary phase.
Table 1: Performance of Chiralcel OJ-RH (Cellulose-based CSP) for Prostaglandin Enantiomer Separation [1][4]
| Analyte | Mobile Phase Composition (Acetonitrile:Methanol:Water, pH 4) | Column Temperature (°C) | Resolution (Rs) |
| PGF2α | 30:10:60 | 25 | 1.5 |
| PGF1α | 23:10:67 | 25 | 1.7 |
| PGE2 | 15:20:65 | 40 | 1.5 |
| PGE1 | 30:10:60 | 25 | 1.8 |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Chiral HPLC Separation of Prostaglandin Enantiomers on Chiralcel OJ-RH[1][2][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
Chiral Stationary Phase:
-
Chiralcel OJ-RH, 150 x 4.6 mm I.D.
Mobile Phase Preparation:
-
The mobile phase consisted of a ternary mixture of acetonitrile, methanol, and water.
-
The pH of the water was adjusted to 4 with phosphoric acid.
-
The exact composition of the mobile phase was varied to optimize the separation for each prostaglandin (see Table 1).
Chromatographic Conditions:
-
Flow Rate: Not explicitly stated in the source, but typically 0.5-1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: Maintained at either 25 °C or 40 °C depending on the analyte (see Table 1).
-
Detection: UV detection at 200 nm for PGF2α, PGF1α, and PGE1, and 210 nm for PGE2.
-
Sample Preparation: Equal amounts of the pure enantiomers were dissolved in a mixture of acetonitrile:methanol:water (30:10:60).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation of different chiral stationary phases for this compound separation.
Caption: Workflow for CSP evaluation of prostanoic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | Scilit [scilit.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Utilization of cyclodextrin complexation for separation of E, A, and B prostaglandins by ion-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of COX-1 versus COX-2 in prostanoid production
For Researchers, Scientists, and Drug Development Professionals
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclins, and thromboxanes.[1] These molecules are pivotal in a vast array of physiological and pathological processes. The discovery of two distinct COX isoforms, COX-1 and COX-2, has been fundamental to our understanding of prostanoid biology and has revolutionized the development of anti-inflammatory therapies.[2] This guide provides a comprehensive comparative analysis of COX-1 and COX-2, focusing on their roles in prostanoid production, supported by experimental data and detailed methodologies.
Key Differences and Functional Divergence
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, responsible for producing prostanoids that regulate homeostatic functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and ensuring platelet function.[1][2] In contrast, COX-2 is typically expressed at low levels in most tissues but is rapidly induced by inflammatory stimuli, hormones, and growth factors, leading to the production of prostanoids that mediate inflammation, pain, and fever.[2][3]
While both isoforms catalyze the same initial reaction—the conversion of arachidonic acid to prostaglandin H2 (PGH2)—subtle but critical differences in their structure, regulation, and substrate preferences lead to distinct profiles of prostanoid production and, consequently, different biological outcomes.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between COX-1 and COX-2.
Table 1: General and Structural Comparison of COX-1 and COX-2
| Feature | COX-1 | COX-2 | Reference(s) |
| Expression Pattern | Constitutive ("housekeeping") | Inducible | [3] |
| Primary Role | Physiological homeostasis | Inflammation, pain, fever | [2][4] |
| Amino Acid Homology | ~65% identity with COX-2 | ~65% identity with COX-1 | [5] |
| Active Site Volume | Smaller | ~25% larger than COX-1 | [3] |
| Key Active Site Residue | Isoleucine at position 523 | Valine at position 523 | [5] |
| Subcellular Localization | Endoplasmic Reticulum (ER) | ER and nuclear envelope | [3] |
Table 2: Kinetic Parameters for Arachidonic Acid Metabolism
| Parameter | COX-1 | COX-2 | Reference(s) |
| Km for Arachidonic Acid (for PGI2 synthesis) | ~6.0 µM | ~2.0 µM | |
| Catalytic Efficiency (kcat/Km) | Lower for PGI2 synthesis | Higher for PGI2 synthesis |
Prostanoid Production Profile
The differential expression and kinetic properties of COX-1 and COX-2, coupled with the cellular context and the presence of downstream synthases, result in distinct prostanoid profiles.
-
COX-1: In platelets, COX-1 is the sole isoform and is responsible for producing thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.[4] In the gastric mucosa, COX-1-derived prostaglandins (PGE2 and PGI2) are cytoprotective.
-
COX-2: In inflammatory cells and endothelial cells, induced COX-2 is the major source of prostaglandins like PGE2 and prostacyclin (PGI2), which are key mediators of inflammation and pain.[4] For instance, in human umbilical vein endothelial cells (HUVECs), interleukin-1β induces COX-2 expression, leading to a significant increase in PGI2 and PGE2 synthesis, while TXA2 production, primarily driven by COX-1, remains relatively unchanged.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes of prostanoid production and the methodologies used to study them, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Prostanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential procedural information for the proper disposal of prostanoic acid, a cyclopentane-containing fatty acid, emphasizing safety and adherence to regulatory standards.
While specific, publicly available disposal protocols for this compound are not extensively documented, the following procedures, based on general best practices for laboratory chemical waste management, should be followed. These guidelines are designed to minimize risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for the structurally related compound propionic acid, which is corrosive and flammable, a cautious approach is warranted.[1][2][3][4][5][6]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3][4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3][5]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If working with volatile solutions or in a poorly ventilated area, a respirator may be necessary.[3][4]
Step-by-Step Disposal Protocol
This compound waste should be treated as hazardous chemical waste.[7][8] The following steps outline the proper procedure for its collection and disposal.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[7][9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
The container must be clearly labeled with the words "Hazardous Waste."[7][10]
-
The label must include the full chemical name ("this compound"), the concentration and quantity of the waste, the date of accumulation, and the name of the principal investigator or laboratory.[7][10]
-
-
Waste Accumulation:
-
Arranging for Disposal:
-
Once the waste container is nearly full (approximately 90%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7][9]
-
Complete any required waste pickup forms accurately and completely.[7]
-
Never dispose of this compound or any chemical waste down the drain or in the regular trash.[7][9][11]
-
Characterization of Hazardous Waste
To assist in the proper classification of chemical waste, the following table summarizes the primary characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).
| Hazard Characteristic | Description |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or when ignited, burn vigorously and persistently. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. |
| Reactivity | Substances that are unstable under normal conditions, can react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction when heated under confinement. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is identified through a laboratory procedure called the Toxicity Characteristic Leaching Procedure (TCLP). |
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical steps for safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling Prostanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for Prostanoic acid (CAS 25151-81-9) was not located in the available resources. The following guidance is based on the safety protocols for structurally similar long-chain carboxylic acids and general laboratory best practices. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a 20-carbon saturated fatty acid that forms the core structure of prostaglandins, which are potent, biologically active lipid compounds.[1][2][3] While it is not found in nature, it can be synthesized for research purposes.[1] Due to its chemical nature as a carboxylic acid, appropriate safety measures must be taken during handling, storage, and disposal to minimize risks.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Comprehensive personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE for handling this compound is summarized below.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4][6][7] |
| Body Protection | A fully fastened laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[4][8] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a fume hood.[4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator may be necessary.[5][6] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[4] |
Operational Plan: Handling and Storage
Safe handling and storage procedures are critical to prevent accidents and maintain the integrity of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5]
-
Keep the container tightly sealed when not in use to prevent the release of potential vapors.[4]
Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[4]
-
Ensure the work area is clean and uncluttered before starting any procedure.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
When transferring the substance, do so carefully to avoid generating dust or aerosols.[4]
-
Do not eat, drink, or smoke in the laboratory area.[5]
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[4]
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][10] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10] |
| Ingestion | Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
This compound waste should not be mixed with other waste streams.
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[4] The label should clearly identify the contents as "this compound Waste."
Disposal Method:
-
Dispose of the chemical waste through a licensed disposal company.
-
The disposal method may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Always follow local, state, and federal regulations for hazardous waste disposal.
Visualizing Workflows and Pathways
To further clarify the safety procedures and the biological context of this compound, the following diagrams are provided.
Caption: A workflow diagram for the safe handling of this compound in a laboratory setting.
Caption: A simplified signaling pathway showing the synthesis of prostaglandins from precursors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Molecule of the Month - January 2007 - HTML-only version [chm.bris.ac.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.ca [fishersci.ca]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
